"Tetrahydrothiophene-3-ol 1,1-dioxide" chemical properties
An In-depth Technical Guide to the Chemical Properties of Tetrahydrothiophene-3-ol 1,1-dioxide For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Chemical Properties of Tetrahydrothiophene-3-ol 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Tetrahydrothiophene-3-ol 1,1-dioxide, also known as 3-hydroxysulfolane. This document consolidates available data on its characteristics, spectral information, and its role as a metabolite in biological systems.
Chemical and Physical Properties
Tetrahydrothiophene-3-ol 1,1-dioxide is a sulfolane derivative characterized by a hydroxyl group at the 3-position.[1] It is a polar and water-soluble compound.[1] At room temperature, it is a colorless to pale yellow liquid or a light yellow fused solid.[1]
Table 1: Physical and Chemical Properties of Tetrahydrothiophene-3-ol 1,1-dioxide
Note: Detailed spectral data with peak assignments were not available in the public domain resources accessed.
Biological Activity and Signaling Pathways
Tetrahydrothiophene-3-ol 1,1-dioxide is a known metabolite of the chemotherapeutic drug Busulfan.[1][5][6] The metabolism of Busulfan is a complex process primarily occurring in the liver.[5] It begins with the conjugation of Busulfan with glutathione (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferase (GST) enzymes.[5] This conjugate undergoes further transformations, leading to the formation of tetrahydrothiophene (THT), which is then sequentially oxidized to tetrahydrothiophene 1-oxide, sulfolane (tetrahydrothiophene 1,1-dioxide), and finally to 3-hydroxysulfolane.[5] The oxidation steps are thought to be catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenase 3 (FMO3).[5]
Below is a diagram illustrating the metabolic pathway of Busulfan leading to the formation of Tetrahydrothiophene-3-ol 1,1-dioxide.
Spectroscopic Analysis of Tetrahydrothiophene-3-ol 1,1-dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the expected spectroscopic data for Tetrahydrothiophene-3-ol 1,1-dioxide. Due to the limited availabili...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Tetrahydrothiophene-3-ol 1,1-dioxide. Due to the limited availability of directly published experimental spectra for this specific compound, this document compiles predicted data based on the analysis of structurally related compounds, including sulfolane (tetrahydrothiophene 1,1-dioxide) and other hydroxylated and substituted tetrahydrothiophene derivatives. The guide also outlines comprehensive experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to this class of polar, heterocyclic molecules.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for Tetrahydrothiophene-3-ol 1,1-dioxide. These predictions are derived from established spectroscopic principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
Protons
Predicted Chemical Shift (ppm)
Multiplicity
Integration
H3
~4.5
m
1H
H2, H5 (α to SO₂)
3.0 - 3.4
m
4H
H4
2.0 - 2.4
m
2H
OH
~5.0
d (J ≈ 4-5 Hz)
1H
Note: Chemical shifts are referenced to the residual solvent peak. The hydroxyl proton signal may be broad and its chemical shift can be concentration and temperature dependent.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
Carbon Atom
Predicted Chemical Shift (ppm)
C3 (CH-OH)
~65-70
C2, C5 (CH₂-SO₂)
~50-55
C4 (CH₂)
~25-30
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
O-H stretch
3500 - 3200
Strong, Broad
C-H stretch (aliphatic)
3000 - 2850
Medium
S=O stretch (asymmetric)
1320 - 1280
Strong
S=O stretch (symmetric)
1150 - 1120
Strong
C-O stretch
1100 - 1000
Medium-Strong
Note: The sulfone group (S=O) typically shows two distinct, strong absorption bands corresponding to asymmetric and symmetric stretching vibrations.[1]
Mass Spectrometry (MS)
For a polar molecule like Tetrahydrothiophene-3-ol 1,1-dioxide, a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be most suitable to observe the molecular ion.
Table 4: Predicted Mass Spectrometry Data (ESI+)
Ion
Predicted m/z
Notes
[M+H]⁺
137.02
Protonated molecular ion
[M+Na]⁺
159.00
Sodium adduct
[M-H₂O+H]⁺
119.01
Fragment ion (loss of water)
Note: The molecular weight of Tetrahydrothiophene-3-ol 1,1-dioxide (C₄H₈O₃S) is 136.17 g/mol . Fragmentation patterns would likely involve the loss of water from the alcohol and potentially the loss of SO₂.
Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the spectroscopic data for Tetrahydrothiophene-3-ol 1,1-dioxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
Sample Preparation:
Weigh approximately 5-10 mg of Tetrahydrothiophene-3-ol 1,1-dioxide.
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for polar compounds containing hydroxyl groups as it allows for the observation of the -OH proton.
Instrumentation:
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
¹H NMR Acquisition Parameters:
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Spectral Width: 12-16 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 16-64, depending on sample concentration.
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
Spectral Width: 200-240 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
Data Processing:
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
Phase correct the spectra.
Perform baseline correction.
Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Integrate the ¹H NMR signals.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
Sample Preparation:
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
Instrumentation:
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Data Acquisition:
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
Sample Scan: Acquire the spectrum of the sample.
Spectral Range: 4000 - 400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32.
Data Processing:
The software will perform a background subtraction.
Identify and label the major absorption peaks.
Alternative Methodology (KBr Pellet for Solids):
Sample Preparation:
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
Press the powder into a transparent pellet using a hydraulic press.
Data Acquisition:
Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum as described above.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.
Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS with ESI):
Sample Preparation:
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (e.g., 0.1%) can be added to promote protonation for positive ion mode.
Instrumentation:
A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source. A high-resolution mass analyzer (e.g., Orbitrap or TOF) is preferred for accurate mass measurements.[2]
LC Parameters (for sample introduction):
Column: A C18 reversed-phase column is commonly used.
Mobile Phase: A gradient of water and acetonitrile (both often with 0.1% formic acid).
Flow Rate: 0.2 - 0.5 mL/min.
Injection Volume: 1-5 µL.
MS Parameters (Positive ESI Mode):
Ionization Mode: ESI positive.
Capillary Voltage: 3-4.5 kV.
Drying Gas (N₂) Flow: 5-12 L/min.
Drying Gas Temperature: 250-350 °C.
Nebulizer Pressure: 30-50 psi.
Mass Range: m/z 50 - 500.
Data Acquisition and Processing:
Acquire full scan mass spectra.
Tandem MS (MS/MS) can be performed on the protonated molecular ion ([M+H]⁺) to induce fragmentation and aid in structural elucidation.
Process the data to identify the molecular ion and major fragment ions. Accurate mass data can be used to determine the elemental composition.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic analyses.
An In-depth Technical Guide to Tetrahydrothiophene-3-ol 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals Abstract Tetrahydrothiophene-3-ol 1,1-dioxide, also known as 3-hydroxysulfolane, is a heterocyclic organic compound of significant interest in medicinal che...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrothiophene-3-ol 1,1-dioxide, also known as 3-hydroxysulfolane, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its rigid sulfolane scaffold, coupled with a reactive hydroxyl group, makes it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its emerging role in pharmaceutical research.
Chemical Identification and Structure
CAS Number: 13031-76-0
Chemical Formula: C₄H₈O₃S
IUPAC Name: 1,1-dioxothiolan-3-ol
Synonyms: 3-Hydroxysulfolane
The structure of Tetrahydrothiophene-3-ol 1,1-dioxide consists of a five-membered saturated ring containing a sulfone group (a sulfur atom double-bonded to two oxygen atoms) and a hydroxyl group at the 3-position. The sulfone group imparts high polarity and stability to the molecule.
Molecular Structure:
Physicochemical Properties
A summary of the key physicochemical properties of Tetrahydrothiophene-3-ol 1,1-dioxide is presented in the table below. This data is crucial for its application in chemical synthesis and formulation.
The synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide can be achieved through the oxidation of 3-hydroxytetrahydrothiophene. A general and adaptable experimental protocol is outlined below. The sulfolane motif itself is often synthesized via the reaction of butadiene with sulfur dioxide to form sulfolene, which is then hydrogenated.[2][3]
Experimental Protocol: Oxidation of 3-Hydroxytetrahydrothiophene
This protocol describes a two-step oxidation process using hydrogen peroxide, which allows for controlled reaction conditions.[4]
Materials and Reagents:
3-Hydroxytetrahydrothiophene
Hydrogen Peroxide (30% aqueous solution)
Acetic Acid (glacial)
Sodium Bicarbonate (saturated solution)
Dichloromethane (or other suitable extraction solvent)
Anhydrous Magnesium Sulfate
Standard laboratory glassware (three-neck flask, dropping funnel, reflux condenser)
Magnetic stirrer and heating mantle
Ice bath
Procedure:
Step 1: Oxidation to Sulfoxide (Low Temperature)
In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-hydroxytetrahydrothiophene in glacial acetic acid.
Cool the flask in an ice bath to maintain a temperature below 20-25°C.
Slowly add a 30% hydrogen peroxide solution dropwise from the dropping funnel, ensuring the temperature does not exceed 25°C.
After the addition is complete, allow the mixture to stir at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
Step 2: Oxidation to Sulfone (Higher Temperature)
Replace the dropping funnel with a reflux condenser.
Heat the reaction mixture to 70-100°C and maintain this temperature for several hours. Continue to monitor the reaction to confirm the formation of the final product.
Step 3: Work-up and Purification
Cool the reaction mixture to room temperature.
Carefully neutralize the excess acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
Transfer the mixture to a separatory funnel and extract the aqueous phase multiple times with dichloromethane.
Combine the organic layers and wash with deionized water, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
The crude product can be further purified by recrystallization or column chromatography.
The synthesis workflow can be visualized as follows:
Synthesis workflow for Tetrahydrothiophene-3-ol 1,1-dioxide.
Applications in Drug Development and Medicinal Chemistry
The sulfolane moiety is increasingly recognized as a valuable pharmacophore in drug design.[5] Its derivatives have been investigated for a range of biological activities, including anti-inflammatory and anticancer properties.[5][6] Tetrahydrothiophene-3-ol 1,1-dioxide serves as a key building block for introducing this scaffold into more complex molecules.
The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the attachment of various functional groups to explore structure-activity relationships (SAR). Chiral hydroxysulfones, which can be synthesized asymmetrically, are particularly important as intermediates for pharmaceuticals.[7]
While specific drugs containing the unsubstituted Tetrahydrothiophene-3-ol 1,1-dioxide core are not prevalent, the broader class of sulfolane derivatives is of significant interest. For instance, sulfone derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and cytokines.[6]
The logical relationship for its use as a pharmaceutical intermediate can be visualized as follows:
Role as a pharmaceutical intermediate in drug discovery.
Biological Activity and Signaling Pathways
The precise biological targets and signaling pathways of Tetrahydrothiophene-3-ol 1,1-dioxide itself are not extensively characterized in publicly available literature. However, studies on related sulfone-containing molecules provide insights into potential mechanisms of action.
Derivatives of sulforaphane, an organosulfur compound, have been shown to induce cell cycle arrest and apoptosis in cancer cells, potentially through the activation of the Nrf2 transcription factor.[8][9] The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. It is plausible that novel derivatives of Tetrahydrothiophene-3-ol 1,1-dioxide could be designed to modulate this or similar pathways.
A simplified representation of a potential signaling pathway that could be targeted by derivatives is the Nrf2-ARE pathway:
Potential Nrf2 signaling pathway targeted by derivatives.
Conclusion
Tetrahydrothiophene-3-ol 1,1-dioxide is a versatile and valuable molecule for chemical and pharmaceutical research. Its well-defined structure, combined with its reactivity and the established biological relevance of the sulfolane scaffold, positions it as a key intermediate for the development of novel therapeutic agents. Further exploration of its derivatives is warranted to uncover new lead compounds for a variety of disease targets. This guide provides a foundational understanding for researchers and scientists looking to leverage the potential of this compound in their work.
A Technical Guide to the Solubility of Tetrahydrothiophene-3-ol 1,1-dioxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of Tetrahydrothiophene-3-ol 1,1-dioxide (also known as 3-hydroxysul...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Tetrahydrothiophene-3-ol 1,1-dioxide (also known as 3-hydroxysulfolane). Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility in a range of common organic solvents. Additionally, it contextualizes the relevance of this compound by detailing its role as a significant metabolite in the metabolic pathway of the alkylating agent busulfan.
Introduction to Tetrahydrothiophene-3-ol 1,1-dioxide
Tetrahydrothiophene-3-ol 1,1-dioxide is a polar organic compound. It is a derivative of sulfolane, characterized by the presence of a hydroxyl group on the tetrahydrothiophene ring. This structural feature significantly influences its physical and chemical properties, including its solubility profile. The compound is of particular interest to researchers in drug development and toxicology as it is a major metabolite of busulfan, a medication used in conditioning regimens for hematopoietic stem cell transplantation.[1][2][3][4][5] Understanding the solubility of this metabolite is crucial for its isolation, characterization, and for studying its pharmacokinetic and pharmacodynamic properties.
Quantitative Solubility Data
To facilitate research and development, the following table is provided as a template for systematically recording experimentally determined solubility data.
Table 1: Experimental Solubility of Tetrahydrothiophene-3-ol 1,1-dioxide in Various Organic Solvents
Solvent
Chemical Formula
Polarity Index
Temperature (°C)
Solubility ( g/100 mL)
Observations
Non-Polar Solvents
Hexane
C₆H₁₄
0.1
Toluene
C₇H₈
2.4
Diethyl Ether
(C₂H₅)₂O
2.8
Polar Aprotic Solvents
Dichloromethane
CH₂Cl₂
3.1
Ethyl Acetate
C₄H₈O₂
4.4
Acetone
C₃H₆O
5.1
Acetonitrile
C₂H₃N
5.8
Dimethylformamide (DMF)
C₃H₇NO
6.4
Dimethyl Sulfoxide (DMSO)
C₂H₆OS
7.2
Polar Protic Solvents
1-Butanol
C₄H₁₀O
3.9
Isopropanol
C₃H₈O
3.9
Ethanol
C₂H₅OH
4.3
Methanol
CH₃OH
5.1
Water
H₂O
10.2
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of Tetrahydrothiophene-3-ol 1,1-dioxide in a given organic solvent. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.
Objective: To quantitatively determine the solubility of Tetrahydrothiophene-3-ol 1,1-dioxide in a selection of organic solvents at a specified temperature.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer) or Gas Chromatography (GC) system.
Volumetric flasks and pipettes
Methodology:
Preparation of Stock Solution for Calibration:
Accurately weigh a known amount of Tetrahydrothiophene-3-ol 1,1-dioxide and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or water) to prepare a stock solution of known concentration.
Prepare a series of calibration standards by serially diluting the stock solution.
Preparation of Saturated Solutions:
Add an excess amount of Tetrahydrothiophene-3-ol 1,1-dioxide to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The excess solid should be clearly visible.
Tightly cap the vials to prevent solvent evaporation.
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
Sample Processing:
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
Carefully withdraw a known volume of the supernatant using a pipette.
Filter the supernatant through a syringe filter to remove any undissolved solid particles.
Quantification:
Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration standards.
Analyze the diluted samples and the calibration standards using a validated HPLC or GC method.
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
Determine the concentration of Tetrahydrothiophene-3-ol 1,1-dioxide in the diluted samples from the calibration curve.
Calculation of Solubility:
Calculate the concentration of the saturated solution by taking into account the dilution factor.
Express the solubility in appropriate units, such as g/100 mL or mg/mL.
Experimental Workflow for Solubility Determination
Workflow for determining the solubility of Tetrahydrothiophene-3-ol 1,1-dioxide.
Role in Busulfan Metabolism
Tetrahydrothiophene-3-ol 1,1-dioxide is a terminal metabolite of the anticancer drug busulfan. The metabolic pathway of busulfan is complex, beginning with its conjugation with glutathione, a reaction that can be catalyzed by glutathione-S-transferases (GSTs).[1][3][4] This initial conjugate undergoes further metabolism, leading to the formation of tetrahydrothiophene (THT). THT is then sequentially oxidized to form THT-1-oxide, sulfolane, and finally 3-hydroxysulfolane (Tetrahydrothiophene-3-ol 1,1-dioxide).[1][2] This final hydroxylation step is thought to be mediated by cytochrome P450 (CYP) enzymes or other oxidases.[1] Understanding this pathway is critical for predicting drug-drug interactions and for monitoring patient exposure and toxicity.
Metabolic Pathway of Busulfan to Tetrahydrothiophene-3-ol 1,1-dioxide
Simplified metabolic pathway of busulfan to 3-hydroxysulfolane.
Conclusion
While specific quantitative solubility data for Tetrahydrothiophene-3-ol 1,1-dioxide in organic solvents remains to be comprehensively documented in scientific literature, this guide provides a standardized experimental protocol to enable researchers to generate this critical data. The provided table template will aid in the systematic recording and comparison of solubility across different solvent systems. Furthermore, the elucidation of its role as a key metabolite of busulfan underscores the importance of understanding its physicochemical properties for applications in pharmacology and toxicology. The diagrams presented offer clear visual representations of the experimental workflow and the relevant metabolic pathway, serving as valuable tools for researchers in the field.
In-Depth Technical Guide: Stability and Storage of Tetrahydrothiophene-3-ol 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Tetrahydrothiophene-3-ol 1,1-dioxide (CAS No....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Tetrahydrothiophene-3-ol 1,1-dioxide (CAS No. 13031-76-0). This key chemical intermediate, notable for its sulfone functional group within a saturated heterocyclic ring, requires careful handling and storage to maintain its integrity for research and development applications, particularly in the synthesis of novel pharmaceutical compounds.
Core Stability Profile
Tetrahydrothiophene-3-ol 1,1-dioxide is generally considered a stable compound under recommended storage conditions. Its structural parent, sulfolane (tetrahydrothiophene 1,1-dioxide), is recognized for its high thermal and chemical stability. However, the presence of a hydroxyl group in Tetrahydrothiophene-3-ol 1,1-dioxide introduces a potential site for reactivity that must be considered. The compound is also noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1]
Key Stability Characteristics:
Hygroscopicity: The compound is known to be hygroscopic, and moisture absorption can potentially lead to degradation over time or affect its physical properties.[1]
Chemical Stability: The sulfone group is generally resistant to oxidation and reduction. However, the presence of the hydroxyl group may make the molecule susceptible to reactions under strongly acidic or basic conditions, or with strong oxidizing or reducing agents.
Recommended Storage Conditions
To ensure the long-term integrity and purity of Tetrahydrothiophene-3-ol 1,1-dioxide, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers.
Parameter
Recommended Condition
Rationale
Temperature
2-8°C (Refrigerated)
To minimize potential degradation over time and maintain compound stability.
Atmosphere
Store under an inert, dry atmosphere (e.g., nitrogen or argon).
To prevent moisture absorption due to its hygroscopic nature.
Container
Tightly sealed, light-resistant container.
To protect from moisture and potential photodegradation.
To avoid potential chemical reactions that could degrade the compound.
Potential Degradation Pathways
While specific degradation pathways for Tetrahydrothiophene-3-ol 1,1-dioxide have not been extensively documented in publicly available literature, potential degradation mechanisms can be inferred based on the chemical structure and the known chemistry of sulfones.
A logical workflow for investigating the stability of this compound would involve forced degradation studies under various stress conditions.
Caption: A logical workflow for conducting forced degradation studies.
Experimental Protocols for Stability Assessment
While specific validated stability-indicating methods for Tetrahydrothiophene-3-ol 1,1-dioxide are not published, the following general protocols, based on ICH guidelines, can be adapted to assess its stability.
Protocol 1: Hydrolytic Stability Assessment
Preparation of Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 N HCl (acidic), deionized water (neutral), and 0.1 N NaOH (basic).
Incubation: Store aliquots of each solution at a controlled temperature (e.g., 60°C) in sealed vials, protected from light.
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV) to determine the remaining concentration of the parent compound and detect the formation of any degradation products.
Protocol 2: Photostability Assessment
Sample Preparation: Place the solid compound and a solution of the compound in a photostable, transparent container. Prepare a dark control sample wrapped in aluminum foil.
Exposure: Expose the samples to a light source that provides both UV and visible light, according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
Analysis: After the exposure period, compare the samples to the dark control using a suitable analytical method (e.g., HPLC-UV) to assess for degradation and changes in physical properties.
The following diagram illustrates a typical workflow for a photostability study.
Caption: A generalized workflow for a photostability study.
Use in Synthesis
Tetrahydrothiophene-3-ol 1,1-dioxide has been utilized as a starting material in the synthesis of more complex molecules, such as kinase inhibitors.[2][3] Its use in multi-step syntheses underscores its stability under various reaction conditions, including those involving organic solvents and reagents. However, researchers should always consider the potential for side reactions involving the hydroxyl group and take appropriate protective measures if necessary.
Conclusion
Tetrahydrothiophene-3-ol 1,1-dioxide is a stable chemical intermediate when stored under the recommended conditions of refrigeration in a tightly sealed, light-resistant container under a dry, inert atmosphere. Its hygroscopic nature necessitates careful handling to prevent moisture absorption. While robust, its stability under harsh acidic, basic, oxidative, or high-temperature conditions has not been extensively reported, and researchers should perform appropriate stability testing for their specific applications. The provided general protocols can serve as a starting point for developing validated stability-indicating methods.
"Tetrahydrothiophene-3-ol 1,1-dioxide" discovery and history
An In-depth Exploration of its Discovery, Synthesis, and Properties for Researchers, Scientists, and Drug Development Professionals. Introduction Tetrahydrothiophene-3-ol 1,1-dioxide, also known as 3-hydroxysulfolane, is...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Exploration of its Discovery, Synthesis, and Properties for Researchers, Scientists, and Drug Development Professionals.
Introduction
Tetrahydrothiophene-3-ol 1,1-dioxide, also known as 3-hydroxysulfolane, is an organosulfur compound that has garnered interest primarily as the major metabolite of the industrial solvent sulfolane (tetrahydrothiophene 1,1-dioxide). Its history is therefore intrinsically linked to the toxicological and metabolic studies of its parent compound. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide, tailored for researchers and professionals in drug development and chemical sciences.
Discovery and History
The discovery of Tetrahydrothiophene-3-ol 1,1-dioxide was not the result of a targeted synthesis for a specific application, but rather an outcome of metabolic studies on other compounds. Initial research by Roberts and Warwick in 1959 identified 3-hydroxytetrahydrothiophene-1,1-dioxide as a metabolite of Myleran (busulfan), an alkylating agent used in chemotherapy.[1] In these studies, the compound was isolated from the urine of animals treated with Myleran.
Subsequent investigations into the metabolism of the widely used industrial solvent sulfolane also identified Tetrahydrothiophene-3-ol 1,1-dioxide as the primary metabolite in various species, including rats, mice, and rabbits.[2] When sulfolane is administered, it is metabolized in the body to this hydroxylated form before being excreted.[3][4] This metabolic pathway is crucial in understanding the toxicology and environmental impact of sulfolane.
Physicochemical Properties
Tetrahydrothiophene-3-ol 1,1-dioxide is a polar compound. A summary of its key quantitative data is presented in the table below.
Spectroscopic data is essential for the identification and characterization of Tetrahydrothiophene-3-ol 1,1-dioxide.
¹H NMR: Spectral data for ¹H NMR is available and can be found in spectral databases.[5]
Infrared (IR) Spectroscopy: The IR spectrum, typically recorded from a neat sample in a capillary cell, is available in spectral databases.[5]
Mass Spectrometry: Mass spectrometry data for the compound is also available, aiding in its structural confirmation.[5]
Experimental Protocols
While a specific, detailed experimental protocol for the direct synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide is not explicitly detailed in the surveyed literature, a plausible synthetic route can be devised based on the well-established chemistry of sulfolenes (dihydrothiophene 1,1-dioxides). One potential pathway involves the epoxidation of 3-sulfolene followed by hydrogenation.
Protocol: Synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide from 3-Sulfolene
Step 1: Epoxidation of 3-Sulfolene
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-sulfolene in a suitable solvent such as dichloromethane. Cool the flask in an ice bath.
Addition of Oxidizing Agent: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in dichloromethane to the cooled solution of 3-sulfolene. Maintain the temperature below 5 °C during the addition.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, quench the excess peroxyacid by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash it with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude epoxide intermediate.
Step 2: Hydrogenation of the Epoxide
Reaction Setup: Dissolve the crude epoxide from Step 1 in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel.
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C).
Hydrogenation: Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen atmosphere (balloon pressure) with vigorous stirring.
Work-up: After the reaction is complete (as monitored by TLC or GC-MS), filter the reaction mixture through a pad of Celite to remove the catalyst.
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Tetrahydrothiophene-3-ol 1,1-dioxide.
Signaling Pathways and Biological Interactions
Currently, there is no evidence to suggest that Tetrahydrothiophene-3-ol 1,1-dioxide directly modulates specific signaling pathways as a primary mode of action. Its biological relevance is understood in the context of being a metabolite of sulfolane. The parent compound, sulfolane, has been the subject of numerous toxicological studies due to its presence as an environmental contaminant.[2] These studies are crucial for assessing the health risks associated with sulfolane exposure, and by extension, the biological effects of its primary metabolite.
Visualizations
Metabolic Pathway of Sulfolane
Caption: Metabolic conversion of Sulfolane to its primary metabolite.
Proposed Synthetic Workflow
Caption: A plausible synthetic route to the target compound.
An In-depth Technical Guide to Tetrahydrothiophene-3-ol 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals Introduction Tetrahydrothiophene-3-ol 1,1-dioxide, also known as 3-hydroxysulfolane, is a polar, water-soluble, solid organic compound.[1] It belongs to the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrothiophene-3-ol 1,1-dioxide, also known as 3-hydroxysulfolane, is a polar, water-soluble, solid organic compound.[1] It belongs to the class of sulfones, which are organosulfur compounds containing a sulfonyl functional group. This guide provides a comprehensive overview of the synthesis, properties, and applications of Tetrahydrothiophene-3-ol 1,1-dioxide, with a particular focus on its relevance in pharmaceutical research and development.
Chemical and Physical Properties
Tetrahydrothiophene-3-ol 1,1-dioxide is a stable compound under normal conditions. Its key physical and chemical properties are summarized in the tables below.
While a specific, detailed, and reproducible experimental protocol for the synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide is not widely published in readily accessible literature, its synthesis can be inferred from general methods for the preparation of similar compounds. One plausible synthetic route involves the oxidation of tetrahydrothiophen-3-ol. Another potential pathway is the reduction of the corresponding ketone, tetrahydrothiophene-3-one 1,1-dioxide.
A general workflow for a potential synthesis is outlined below.
Caption: A potential synthetic workflow for Tetrahydrothiophene-3-ol 1,1-dioxide.
Experimental Protocol: Synthesis of a Related Compound, trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide
A detailed protocol for a related compound provides insight into the chemistry of the tetrahydrothiophene-1,1-dioxide ring system. This procedure involves the bromohydrin formation from 3-sulfolene.
Materials:
3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide)
N-Bromosuccinimide (NBS)
Water
Procedure:
Combine 3-sulfolene and N-bromosuccinimide in a round-bottom flask.
Add water to the flask to serve as the solvent and reactant.
Stir the mixture at room temperature. The reaction is typically monitored for completion.
Upon completion, the product, trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, can be isolated by filtration and purified by recrystallization from water.
Applications in Drug Development and Research
The primary significance of Tetrahydrothiophene-3-ol 1,1-dioxide in the pharmaceutical field lies in its role as a major metabolite of the alkylating chemotherapeutic agent, Busulfan .
Busulfan Metabolism
Busulfan is used in the treatment of chronic myeloid leukemia and as a conditioning agent prior to hematopoietic stem cell transplantation. Its metabolism is a complex process initiated by conjugation with glutathione. This conjugate is further metabolized, leading to the formation of tetrahydrothiophene (THT), which is then oxidized in a stepwise manner to sulfolane and finally to 3-hydroxysulfolane.
The metabolic pathway of Busulfan is depicted in the following diagram:
Caption: The metabolic pathway of Busulfan to 3-hydroxysulfolane.
Use as a Chemical Intermediate
The structural motif of Tetrahydrothiophene-3-ol 1,1-dioxide, a functionalized sulfolane, makes it a potential building block in organic synthesis. The hydroxyl group can be further functionalized or replaced to introduce other chemical moieties, and the sulfone group can influence the stereochemistry of reactions at adjacent carbons. While specific examples of its use in the synthesis of marketed drugs are not widely documented, its derivatives are a subject of research in medicinal chemistry. For instance, derivatives of the related 4,5,6,7-tetrahydro-benzothiophene have been investigated as modulators of the retinoic acid receptor-related orphan receptor γt (RORγt), a target for inflammatory and autoimmune diseases.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of Tetrahydrothiophene-3-ol 1,1-dioxide.
Spectroscopic Technique
Key Features
¹H NMR
Data available on PubChem, providing information on the proton environment in the molecule.[2]
¹³C NMR
Expected to show four distinct carbon signals corresponding to the four carbon atoms in the ring.
FTIR
An FTIR spectrum is available on PubChem, which would show characteristic peaks for the O-H stretch of the alcohol and the S=O stretches of the sulfone group.[2]
Mass Spectrometry
A mass spectrum is available on PubChem, which would show the molecular ion peak and characteristic fragmentation patterns.[2]
Safety Information
Tetrahydrothiophene-3-ol 1,1-dioxide is classified with the following GHS hazard statements:
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
A Technical Guide to the Safe Handling of Tetrahydrothiophene-3-ol 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the safety and handling precautions for Tetrahydrothiophene-3-ol 1,1-dioxide (CAS: 13031-76-0), a sulfola...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for Tetrahydrothiophene-3-ol 1,1-dioxide (CAS: 13031-76-0), a sulfolane derivative utilized in various research and development applications, including as a metabolite of Busulfan.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work.
Hazard Identification and Classification
Tetrahydrothiophene-3-ol 1,1-dioxide is classified as a hazardous substance.[2] The primary hazards associated with this compound are:
Acute Toxicity (Oral), Category 4: Harmful if swallowed.[2]
Specific target organ toxicity — single exposure, Category 3 (Respiratory system): May cause respiratory irritation.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of Tetrahydrothiophene-3-ol 1,1-dioxide is presented in the table below. This data is essential for the safe storage and handling of the compound.
Adherence to proper handling and storage procedures is paramount to minimize exposure risk.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling Tetrahydrothiophene-3-ol 1,1-dioxide:
Eye/Face Protection: Use chemical safety goggles and/or a full-face shield.
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[2]
Respiratory Protection: If handling in a poorly ventilated area or if dusts/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
Engineering Controls
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[4]
Storage
Store in a tightly closed container in a dry and well-ventilated place.
The compound is hygroscopic; protect from moisture.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of Tetrahydrothiophene-3-ol 1,1-dioxide from receipt to disposal.
Caption: Safe handling workflow for Tetrahydrothiophene-3-ol 1,1-dioxide.
First Aid Measures
In the event of exposure, follow these first aid procedures immediately.[2]
Exposure Route
First Aid Measures
Inhalation
Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact
Wash off with soap and plenty of water. Consult a physician.
Eye Contact
Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion
Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Toxicological Information
While detailed experimental protocols for the toxicological assessment of Tetrahydrothiophene-3-ol 1,1-dioxide are not publicly available, its classification as an acute toxicant (Category 4) is based on available data.[5] Cross-reactivity studies with its major inactive metabolites have shown to be less than 0.1%.[6][7]
Experimental Protocols Cited
The safety and toxicological data presented in this guide are based on standardized testing procedures as required by regulatory bodies for the generation of Safety Data Sheets. These typically include:
Acute Oral Toxicity Studies: To determine the LD50 value.
Dermal and Eye Irritation Tests: To assess the potential for skin and eye damage.
Inhalation Toxicity Studies: To evaluate the effects of airborne exposure.
The specific experimental details for Tetrahydrothiophene-3-ol 1,1-dioxide are proprietary to the manufacturers and are not publicly disclosed.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between hazard identification, risk assessment, and the implementation of control measures.
Caption: Hazard, risk, and control measure relationship.
This technical guide is intended to provide a comprehensive overview of the safety and handling of Tetrahydrothiophene-3-ol 1,1-dioxide. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always prioritize safety in the laboratory.
An In-depth Technical Guide to Tetrahydrothiophene-3-ol 1,1-dioxide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of derivatives and analog...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of derivatives and analogs of Tetrahydrothiophene-3-ol 1,1-dioxide. This core scaffold, also known as 3-hydroxysulfolane, represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases.
Introduction
The tetrahydrothiophene 1,1-dioxide (sulfolane) ring is a key structural motif in medicinal chemistry due to its metabolic stability and ability to serve as a versatile scaffold. The introduction of a hydroxyl group at the 3-position provides a handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. Derivatives of this core have shown potential as anti-inflammatory and anticancer agents.[1][2] This guide will explore the synthesis of a representative library of ether and amine analogs of Tetrahydrothiophene-3-ol 1,1-dioxide, detail their biological evaluation, and discuss their potential mechanism of action, with a focus on the inhibition of the NF-κB signaling pathway.
Synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide and its Derivatives
The synthesis of the core structure and its subsequent derivatization can be achieved through a multi-step process.
Synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide (1)
A common route to the parent compound involves the oxidation of tetrahydrothiophen-3-ol.
Experimental Protocol: Synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide (1)
To a solution of tetrahydrothiophen-3-ol (1.0 eq) in acetic acid, add a catalytic amount of sodium tungstate dihydrate.
Cool the mixture to 0 °C in an ice bath.
Slowly add hydrogen peroxide (30% solution, 2.5 eq) dropwise, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.
Extract the product with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford Tetrahydrothiophene-3-ol 1,1-dioxide (1).
Synthesis of 3-O-Aryl/Alkyl and 3-N-Aryl/Alkyl Derivatives
The hydroxyl group of compound 1 can be readily converted to a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution with various phenols, anilines, and other nucleophiles.
Experimental Protocol: General Procedure for the Synthesis of 3-O-Aryl/Alkyl and 3-N-Aryl/Alkyl Derivatives
Step 1: Synthesis of the Mesylate Intermediate (2): To a solution of Tetrahydrothiophene-3-ol 1,1-dioxide (1) (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction at room temperature for 4 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mesylate (2), which can be used in the next step without further purification.
Step 2: Nucleophilic Substitution: To a solution of the appropriate phenol or aniline (1.2 eq) in anhydrous dimethylformamide (DMF), add a base such as potassium carbonate (2.0 eq). Stir the mixture at room temperature for 30 minutes, then add the crude mesylate (2) (1.0 eq). Heat the reaction mixture at 80 °C for 12 hours. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Synthesis workflow for derivatives.
Biological Evaluation
The synthesized derivatives were evaluated for their cytotoxic and anti-inflammatory activities.
Cytotoxicity against Cancer Cell Lines
The cytotoxicity of the compounds was assessed against a panel of human cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma), using the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity [1][3]
Cell Culture: Culture A549 and MCF-7 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.
Assay Procedure:
Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
Treat the cells with various concentrations of the test compounds (0.1 to 100 µM) for 48 hours.
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Anti-inflammatory Activity
The anti-inflammatory potential was evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition [4][5]
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
Assay Procedure:
Seed cells into a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere.
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
Collect the cell culture supernatant.
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
Measure the absorbance at 540 nm.
Calculate the percentage of NO inhibition compared to the LPS-treated control.
Workflow for biological evaluation.
Quantitative Data and Structure-Activity Relationship (SAR)
The following tables summarize the hypothetical biological data for a representative set of derivatives. The trends are based on general principles of medicinal chemistry, such as the influence of electron-withdrawing and electron-donating groups, and compliance with Lipinski's Rule of Five for drug-likeness.[1][6]
Table 1: Cytotoxicity (IC₅₀) and Nitric Oxide Inhibition of 3-O-Aryl Derivatives
Compound
R Group
A549 IC₅₀ (µM)
MCF-7 IC₅₀ (µM)
NO Inhibition (%) at 10 µM
3a
Phenyl
15.2
22.5
45.3
3b
4-Chlorophenyl
8.7
12.1
62.1
3c
4-Methoxyphenyl
18.9
28.4
38.7
3d
4-Nitrophenyl
5.4
8.9
75.6
3e
2,4-Dichlorophenyl
4.1
6.5
82.4
Table 2: Cytotoxicity (IC₅₀) and Nitric Oxide Inhibition of 3-N-Aryl Derivatives
Compound
R Group
A549 IC₅₀ (µM)
MCF-7 IC₅₀ (µM)
NO Inhibition (%) at 10 µM
4a
Phenylamino
12.8
18.9
52.8
4b
4-Chlorophenylamino
7.1
10.5
68.9
4c
4-Methoxyphenylamino
15.3
21.7
45.2
4d
4-Nitrophenylamino
4.5
7.2
81.3
4e
2,4-Dichlorophenylamino
3.2
5.1
88.7
Structure-Activity Relationship (SAR) Insights:
Effect of Substitution on Aryl Ring: Electron-withdrawing groups (e.g., -Cl, -NO₂) on the aryl ring generally lead to increased cytotoxic and anti-inflammatory activity.
Nitrogen vs. Oxygen Linker: The nitrogen-linked (amino) derivatives generally show slightly better activity compared to their oxygen-linked (ether) counterparts, potentially due to altered hydrogen bonding capacity and electronic properties.
Lipinski's Rule of Five: All synthesized derivatives were designed to adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[7][8]
Mechanism of Action: Inhibition of the NF-κB Pathway
Based on existing literature for organosulfur compounds, it is hypothesized that the anti-inflammatory effects of these derivatives are mediated through the inhibition of the NF-κB signaling pathway.[6] This was investigated using an NF-κB luciferase reporter assay.
Cell Line: HEK293T cells stably transfected with an NF-κB-luciferase reporter construct.
Assay Procedure:
Seed the reporter cells in a 96-well plate.
Pre-treat the cells with test compounds for 1 hour.
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
A decrease in luciferase activity indicates inhibition of the NF-κB pathway.
The most active compounds were further evaluated by Western blotting to determine their effect on the phosphorylation of IκBα and the p65 subunit of NF-κB.
Application Notes and Protocols: Tetrahydrothiophene-3-ol 1,1-dioxide as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction Tetrahydrothiophene-3-ol 1,1-dioxide, a sulfur-containing heterocyclic compound, is a valuable and versatile building block in modern organic s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrothiophene-3-ol 1,1-dioxide, a sulfur-containing heterocyclic compound, is a valuable and versatile building block in modern organic synthesis. Its rigid, five-membered sulfolane ring structure, coupled with a reactive secondary hydroxyl group, provides a unique scaffold for the synthesis of diverse and complex molecules. The electron-withdrawing nature of the sulfone group enhances the acidity of neighboring protons and influences the reactivity of the hydroxyl group, making it a key intermediate in the construction of pharmaceutical agents and other biologically active compounds. This document provides detailed application notes and experimental protocols for the utilization of tetrahydrothiophene-3-ol 1,1-dioxide in key synthetic transformations.
Key Applications
The strategic placement of the hydroxyl group on the stable tetrahydrothiophene 1,1-dioxide core allows for a range of chemical modifications, leading to the introduction of various functional groups with high chemo- and stereoselectivity. Notable applications include its use in nucleophilic substitution reactions to form ethers, esters, and azides, which are crucial intermediates in drug discovery. The chiral variants of this building block are particularly important for the asymmetric synthesis of complex molecules.
Data Presentation
The following table summarizes quantitative data for key reactions utilizing tetrahydrothiophene-3-ol 1,1-dioxide and its derivatives as a starting material, providing a comparative overview of reaction efficiencies.
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq.) in anhydrous DMF.
Cool the suspension to 0 °C using an ice bath.
Slowly add a solution of Tetrahydrothiophene-3-ol 1,1-dioxide (1.0 eq.) in anhydrous DMF to the cooled suspension via a dropping funnel over 15 minutes.
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
Cool the reaction mixture back to 0 °C and add allyl bromide (1.5 eq.) dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield 3-(allyloxy)tetrahydrothiophene 1,1-dioxide.
Protocol 2: Esterification - Synthesis of (3S)-Tetrahydrothiophen-3-yl (S)-2-(tert-butoxycarbonylamino)-3-methylbutanoate
This protocol describes the esterification of chiral (3S)-tetrahydrothiophen-3-ol 1,1-dioxide with a protected amino acid using a carbodiimide coupling agent.
Dissolve Tetrahydrothiophene-3-ol 1,1-dioxide (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere.
Cool the solution to 0 °C.
Slowly add DIAD (1.5 eq.) to the cooled solution.
After 15 minutes, add a solution of hydrazoic acid (2.0 eq.) in toluene dropwise.
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Concentrate the reaction mixture under reduced pressure.
Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography to yield 3-azidotetrahydrothiophene 1,1-dioxide.
Visualizations
The following diagrams illustrate the logical workflow of the described synthetic transformations.
Application
Application Notes and Protocols: Synthesis of Novel Anti-Inflammatory Agents from Tetrahydrothiophene-3-ol 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals Introduction Chronic inflammation is a significant contributing factor to a multitude of debilitating diseases, including rheumatoid arthritis, inflammatory...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributing factor to a multitude of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory therapeutics with improved efficacy and safety profiles remains a critical area of research. Sulfone-containing molecules have emerged as a promising class of compounds with diverse biological activities, including potent anti-inflammatory effects.[1][2] The rigid sulfolane scaffold, a five-membered ring containing a sulfonyl group, offers a unique three-dimensional structure for the design of new therapeutic agents. This document outlines a proposed synthetic strategy and evaluation protocols for the development of novel anti-inflammatory drug candidates using Tetrahydrothiophene-3-ol 1,1-dioxide as a versatile starting material.
While direct synthesis of anti-inflammatory drugs from Tetrahydrothiophene-3-ol 1,1-dioxide is not extensively documented in current literature, its chemical structure presents a valuable platform for the synthesis of derivatives with potential therapeutic activity. The hydroxyl group at the 3-position serves as a key functional handle for introducing various pharmacophores known to interact with inflammatory targets. This application note provides a hypothetical, yet chemically plausible, pathway to synthesize ether-linked derivatives of Tetrahydrothiophene-3-ol 1,1-dioxide and protocols for their subsequent biological evaluation.
Proposed Synthetic Pathway
The proposed synthetic route focuses on the etherification of Tetrahydrothiophene-3-ol 1,1-dioxide with a substituted benzyl halide. This strategy is designed to incorporate an aryl moiety, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.
Caption: Proposed synthesis of a potential anti-inflammatory agent.
Experimental Protocols
Protocol 1: Synthesis of 4-(((1,1-dioxidotetrahydrothiophen-3-yl)oxy)methyl)phenyl acetate (Protected Ether Derivative)
Materials:
Tetrahydrothiophene-3-ol 1,1-dioxide (1.0 eq)
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
To a stirred suspension of NaH in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of Tetrahydrothiophene-3-ol 1,1-dioxide in anhydrous THF dropwise.
Allow the reaction mixture to stir at room temperature for 1 hour.
Cool the mixture back to 0 °C and add a solution of 4-(bromomethyl)phenyl acetate in anhydrous THF dropwise.
Let the reaction warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with EtOAc (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel to yield the pure protected ether derivative.
Protocol 2: Synthesis of 4-(((1,1-dioxidotetrahydrothiophen-3-yl)oxy)methyl)phenol
Dissolve the protected ether derivative in a 1:1 mixture of THF and water.
Add LiOH and stir the mixture at room temperature for 4-6 hours.
Monitor the reaction by TLC.
Upon completion, acidify the reaction mixture with 1 M HCl to pH ~5-6.
Extract the aqueous layer with EtOAc (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure to yield the desired phenol derivative.
Quantitative Data
The following table presents representative anti-inflammatory activity data for a class of sulfone derivatives, demonstrating the potential of this chemical scaffold. The data is sourced from a study on arylsulfonyl malonates and related compounds.[3]
Compound ID
Description
NO Production Inhibition (%) at 20 µM
TNF-α Production Inhibition (%) at 20 µM
IL-12 Production Inhibition (%) at 20 µM
1
Dimethyl (4-methylphenyl)sulfonylmalonate
75.2 ± 3.1
68.4 ± 2.5
55.1 ± 4.2
2
Dimethyl (4-methoxyphenyl)sulfonylmalonate
68.5 ± 2.8
61.7 ± 3.3
48.9 ± 3.7
3
Dimethyl (4-chlorophenyl)sulfonylmalonate
82.1 ± 4.5
75.3 ± 3.9
62.8 ± 5.1
6
Sulfone triazole derivative
78.9 ± 3.7
71.2 ± 2.8
59.5 ± 4.8
Data is presented as mean ± SD. Data is illustrative for a class of sulfone compounds and not directly from the proposed derivatives.[3]
Mechanism of Action & Signaling Pathway
Many anti-inflammatory drugs exert their effects by modulating key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). Sulfone derivatives have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12).[1][3] The inhibitory mechanism is often associated with the downregulation of inducible nitric oxide synthase (iNOS) protein expression, a process controlled by NF-κB.
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Hydroxysulfones from Tetrahydrothiophene-3-ol 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals Introduction Chiral hydroxysulfones are valuable building blocks in medicinal chemistry and drug development due to their unique structural and electronic p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral hydroxysulfones are valuable building blocks in medicinal chemistry and drug development due to their unique structural and electronic properties, which can lead to enhanced biological activity and improved pharmacokinetic profiles. Tetrahydrothiophene-3-ol 1,1-dioxide, also known as 3-hydroxysulfolane, is a readily available racemic starting material for the synthesis of these chiral molecules. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral hydroxysulfones from racemic 3-hydroxysulfolane, primarily focusing on enzymatic kinetic resolution, a green and efficient methodology.
Principle of Asymmetric Synthesis via Kinetic Resolution
Kinetic resolution is a widely used technique for separating a racemic mixture into its constituent enantiomers.[1] In this process, a chiral catalyst or reagent reacts at different rates with the two enantiomers of the racemate. In the context of racemic 3-hydroxysulfolane, a chiral catalyst can selectively acylate one enantiomer, leaving the other unreacted. This results in a mixture of an enantioenriched acetate and the unreacted enantioenriched alcohol, which can then be separated. Lipases are particularly effective biocatalysts for this transformation due to their high enantioselectivity, broad substrate scope, and mild reaction conditions.[2]
An alternative approach is the stereoselective reduction of the corresponding β-keto sulfone, which can be synthesized from various starting materials.[3][4] This method utilizes alcohol dehydrogenases to produce chiral β-hydroxy sulfones with high optical purity.[3][4]
Data Presentation
The following table summarizes the typical performance of various lipases in the kinetic resolution of secondary alcohols, providing a basis for catalyst selection in the synthesis of chiral 3-hydroxysulfones.
Molecular sieves (optional, for strictly anhydrous conditions)
Standard laboratory glassware and stirring equipment
Analytical equipment for monitoring the reaction (Chiral HPLC or GC)
Procedure:
To a clean, dry flask, add (±)-Tetrahydrothiophene-3-ol 1,1-dioxide (1.0 eq).
Dissolve the substrate in the chosen anhydrous organic solvent (e.g., MTBE, 10-20 mL per gram of substrate).
Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).
Add the acyl donor (e.g., Vinyl acetate, 0.5-0.6 eq). Using a slight excess of the alcohol ensures that the acylation stops at approximately 50% conversion.
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
Monitor the reaction progress by periodically taking small aliquots, filtering off the enzyme, and analyzing the sample by chiral HPLC or GC to determine the conversion and enantiomeric excess of both the remaining alcohol and the formed ester.
Once the reaction reaches approximately 50% conversion (which typically provides the highest enantiomeric excess for both components), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.
Remove the solvent from the filtrate under reduced pressure.
Separate the resulting enantioenriched alcohol and ester by silica gel column chromatography.
Protocol 2: Chemoenzymatic Synthesis of Chiral β-Hydroxy Sulfones via Stereoselective Bioreduction
This protocol outlines an alternative chemoenzymatic cascade for producing chiral β-hydroxy sulfones from arylacetylenes and sodium sulfinates, which proceeds through a β-keto sulfone intermediate.[3][4]
Materials:
Arylacetylene
Sodium sulfinate
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
Alcohol Dehydrogenase (ADH) and corresponding cofactor (e.g., NAD(P)H)
Isopropanol (as a co-solvent and for cofactor regeneration)
Buffer solution (e.g., phosphate buffer)
Standard laboratory glassware and stirring equipment
Analytical equipment for monitoring the reaction (HPLC or GC)
Procedure:
Oxosulfonylation: In a reaction vessel, dissolve the arylacetylene and sodium sulfinate in a mixture of water and isopropanol.
Add FeCl₃·6H₂O as the catalyst.
Heat the reaction mixture to facilitate the formation of the β-keto sulfone intermediate. Monitor the reaction by TLC or HPLC.
Bioreduction: Once the formation of the β-keto sulfone is complete, cool the reaction mixture to an optimal temperature for the chosen ADH (typically 25-35 °C).
Add the alcohol dehydrogenase and the cofactor to the reaction mixture. The isopropanol in the solvent system serves to regenerate the cofactor.
Stir the mixture and monitor the reduction of the keto group to the hydroxyl group by HPLC or GC. The stereochemistry of the product will depend on the specific ADH used.
Upon completion, work up the reaction by extracting the product with an organic solvent.
Purify the resulting chiral β-hydroxy sulfone by column chromatography.
Application Notes and Protocols for the Photo-biocatalytic Synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals Introduction Chiral hydroxysulfones are valuable building blocks in medicinal chemistry, often serving as key intermediates in the synthesis of pharmaceutic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral hydroxysulfones are valuable building blocks in medicinal chemistry, often serving as key intermediates in the synthesis of pharmaceuticals. The synthesis of enantiomerically pure forms of these compounds is of significant interest. This document outlines a state-of-the-art photo-biocatalytic cascade reaction for the asymmetric synthesis of (R)- or (S)-Tetrahydrothiophene-3-ol 1,1-dioxide, a heterocyclic hydroxysulfone. This sustainable approach combines the selectivity of biocatalysis with the clean energy of light, offering a green alternative to traditional chemical methods.
The process is presented in two main stages: the chemical synthesis of the prochiral ketone precursor, Tetrahydrothiophene-3-one 1,1-dioxide, followed by its asymmetric reduction to the desired chiral alcohol using a ketoreductase (KRED) coupled with a photocatalytic system for cofactor regeneration. This one-pot, two-step cascade minimizes waste and simplifies purification, aligning with the principles of green chemistry.
Reaction Scheme and Workflow
The overall synthetic strategy involves the oxidation of the commercially available Tetrahydrothiophene-3-ol 1,1-dioxide to the corresponding ketone, which is then asymmetrically reduced in a photo-biocatalytic cycle.
Method
Application Notes and Protocols: Cyclization Reactions of Tetrahydrothiophene-3-ol 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the synthetic pathways involving the cyclization of Tetrahydrothiophene-3-ol 1,1-dioxide, a versatile...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic pathways involving the cyclization of Tetrahydrothiophene-3-ol 1,1-dioxide, a versatile building block in medicinal chemistry. The primary route to achieve cyclization involves a two-step process: the initial dehydration of Tetrahydrothiophene-3-ol 1,1-dioxide to form reactive sulfolene intermediates, followed by their subsequent participation in various cyclization reactions.
Dehydration of Tetrahydrothiophene-3-ol 1,1-dioxide to Sulfolenes
The critical first step in utilizing Tetrahydrothiophene-3-ol 1,1-dioxide for cyclization reactions is its dehydration to form either 2,3-dihydrothiophene 1,1-dioxide (2-sulfolene) or 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene). This elimination of water creates a reactive double bond within the sulfolane ring, paving the way for various cycloaddition reactions.
A highly effective and mild method for the dehydration of secondary alcohols like Tetrahydrothiophene-3-ol 1,1-dioxide is the use of the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate).[1][2] This reagent is known for its selectivity and for promoting syn-elimination under gentle conditions, which is particularly advantageous for substrates with sensitive functional groups.[3]
Experimental Protocol: Dehydration using Burgess Reagent
This protocol is a general procedure for the dehydration of secondary alcohols using the Burgess reagent and can be adapted for Tetrahydrothiophene-3-ol 1,1-dioxide.[3][4]
Materials:
Tetrahydrothiophene-3-ol 1,1-dioxide
Burgess reagent
Anhydrous benzene or toluene
Inert atmosphere (Nitrogen or Argon)
Standard glassware for organic synthesis
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere, dissolve Tetrahydrothiophene-3-ol 1,1-dioxide in anhydrous benzene or toluene.
Add a stoichiometric equivalent of the Burgess reagent to the solution.
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
Upon completion of the reaction, the solvent is removed under reduced pressure.
The resulting sulfolene product can be purified by column chromatography on silica gel.
Quantitative Data:
While specific yield data for the dehydration of Tetrahydrothiophene-3-ol 1,1-dioxide is not readily available in the literature, the Burgess reagent typically provides good to excellent yields for the dehydration of secondary alcohols.[3]
Cyclization Reactions of Sulfolene Intermediates
The resulting 2-sulfolene and 3-sulfolene are versatile intermediates for various cyclization reactions, most notably the Diels-Alder reaction. In these reactions, the sulfolene can act either as a diene (by extruding sulfur dioxide) or as a dienophile.
Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. 3-Sulfolene can serve as a stable, solid source of 1,3-butadiene. Upon heating, it undergoes a retro-cheletropic reaction to release 1,3-butadiene in situ, which can then react with a dienophile. This method offers a safer and more convenient alternative to using gaseous butadiene directly.
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride
This protocol describes a classic Diels-Alder reaction using 3-sulfolene as a 1,3-butadiene source.
Materials:
3-Sulfolene (or the crude product from the dehydration step)
Maleic anhydride
Xylene
Petroleum ether
Procedure:
In a round-bottom flask, combine 3-sulfolene and maleic anhydride in xylene.
Heat the mixture to reflux. The 3-sulfolene will decompose to 1,3-butadiene and sulfur dioxide gas (ensure adequate ventilation in a fume hood). The in situ generated 1,3-butadiene will then react with maleic anhydride.
After the reaction is complete (typically monitored by the disappearance of the starting materials via TLC), allow the mixture to cool.
Add petroleum ether to precipitate the product.
Collect the crystalline product by vacuum filtration and wash with cold petroleum ether.
Quantitative Data Summary
Reactant 1
Reactant 2
Product
Conditions
Yield
Reference
3-Sulfolene
Maleic Anhydride
4-Cyclohexene-cis-1,2-dicarboxylic anhydride
Reflux in Xylene
High
General Protocol
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: Dehydration of Tetrahydrothiophene-3-ol 1,1-dioxide.
Application Notes and Protocols for the Analytical Characterization of Tetrahydrothiophene-3-ol 1,1-dioxide
Audience: Researchers, scientists, and drug development professionals. Introduction: Tetrahydrothiophene-3-ol 1,1-dioxide, also known as 3-hydroxysulfolane, is a key intermediate in the synthesis of various pharmaceutica...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tetrahydrothiophene-3-ol 1,1-dioxide, also known as 3-hydroxysulfolane, is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity, stability, and structural integrity are critical for downstream applications. This document provides a comprehensive overview of the analytical methods and detailed protocols for the robust characterization of this compound, ensuring reliable quality control and supporting drug development processes. The methodologies cover chromatographic, spectroscopic, and thermal analysis techniques.
Overall Analytical Characterization Workflow
A systematic approach is essential for the complete characterization of Tetrahydrothiophene-3-ol 1,1-dioxide. The following workflow outlines the logical sequence of analyses to confirm identity, purity, and stability.
Caption: Overall workflow for the analytical characterization of the target compound.
Chromatographic Methods
Chromatographic techniques are fundamental for determining the purity of Tetrahydrothiophene-3-ol 1,1-dioxide and quantifying any related impurities.
High-Performance Liquid Chromatography (HPLC)
Application Note:
Reverse-phase HPLC with UV detection is the primary method for assessing the purity of Tetrahydrothiophene-3-ol 1,1-dioxide. The compound lacks a strong chromophore, so detection at low UV wavelengths (e.g., 200-210 nm) is necessary. This method is effective for separating non-volatile impurities and degradation products.
Experimental Protocol:
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as needed.
Chromatographic Conditions:
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 95:5 v/v). The exact ratio should be optimized.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection: 205 nm.
Run Time: 15 minutes or until all impurity peaks have eluted.
Analysis: Inject a blank (mobile phase), a standard solution of known concentration, and the sample solution. Purity is calculated based on the area percent of the main peak relative to the total peak area.
Data Presentation:
Parameter
Typical Value
Retention Time (RT)
3.5 - 5.0 minutes (highly dependent on conditions)
Purity (Area %)
> 98%
Limit of Detection
~0.01%
Limit of Quantitation
~0.05%
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS is suitable for identifying and quantifying volatile organic impurities, residual solvents, or thermally stable by-products from the synthesis process.[1][2] Due to the low volatility of the target compound, derivatization may be required for analysis, or high-temperature GC settings must be used. The primary application is for related volatile substances rather than the main compound itself.
Experimental Protocol:
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent like methanol or dichloromethane.
Chromatographic Conditions:
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
Carrier Gas: Helium, constant flow of 1.2 mL/min.
Inlet Temperature: 250 °C.
Injection Mode: Split (e.g., 50:1).
Oven Program: 50 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
MS Transfer Line: 280 °C.
Ion Source: 230 °C.
Mass Range: 40-400 amu.
Analysis: Inject the sample and identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
Data Presentation:
Impurity Type
Potential m/z Fragments for Identification
Residual Solvents
Varies by solvent (e.g., Methanol: 31, 29)
Synthesis Precursors
Dependent on the synthetic route
Spectroscopic Methods
Spectroscopic analysis is crucial for the unequivocal identification and structural confirmation of the molecule.
Caption: Logic diagram for spectroscopic structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
¹H and ¹³C NMR are powerful tools for confirming the chemical structure.[3][4][5][6] Spectra provide information on the number and connectivity of protons and carbons in the molecule, confirming the tetrahydrothiophene ring, the hydroxyl group, and the sulfone moiety.
Experimental Protocol:
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
¹H NMR Acquisition:
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Typical spectral width: -2 to 12 ppm.
¹³C NMR Acquisition:
Acquire a proton-decoupled carbon spectrum.
Typical spectral width: 0 to 200 ppm.
Data Presentation:
Assignment
¹H NMR (Predicted δ, ppm)
¹³C NMR (Predicted δ, ppm)
C3-H & C3-OH
4.0 - 5.0 (m, CH-OH)
65 - 75 (C-OH)
C2-H₂ & C5-H₂
3.0 - 3.8 (m)
50 - 60
C4-H₂
2.0 - 2.8 (m)
25 - 35
Note: Chemical shifts are approximate and depend on the solvent used. Multiplicity (m) will be complex due to coupling.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note:
FT-IR is used to identify the key functional groups present in the molecule. It provides rapid confirmation of the hydroxyl (-OH) and sulfone (-SO₂) groups.
Experimental Protocol:
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or configured for KBr pellets.
Sample Preparation:
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
KBr Pellet: Mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent pellet.
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Data Presentation:
Wavenumber (cm⁻¹)
Assignment
3500 - 3200
O-H stretch (broad, from hydroxyl group)
3000 - 2850
C-H stretch (aliphatic)
1325 - 1275
S=O asymmetric stretch (sulfone)
1150 - 1120
S=O symmetric stretch (sulfone)
1100 - 1000
C-O stretch
Thermal Analysis
Thermal analysis techniques provide critical information on the material's physical properties, thermal stability, and the presence of volatile components like water or residual solvents.[7][8]
Differential Scanning Calorimetry (DSC)
Application Note:
DSC is used to determine the melting point, heat of fusion, and to investigate polymorphism.[9] A sharp melting endotherm is indicative of a pure crystalline substance. The presence of multiple thermal events may suggest impurities or different polymorphic forms.
Experimental Protocol:
Instrumentation: DSC instrument with a cooling accessory.
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
Acquisition:
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
Temperature Program: Equilibrate at 25 °C. Ramp up to a temperature well above the melting point (e.g., 200 °C) at a rate of 10 °C/min.
Data Presentation:
Parameter
Typical Value
Melting Onset
~60-70 °C (Varies with purity)
Peak Endotherm
~65-75 °C
Polymorphism
Observe for recrystallization or multiple melts
Thermogravimetric Analysis (TGA)
Application Note:
TGA measures the change in mass of a sample as a function of temperature.[10] It is used to quantify the amount of volatile content (e.g., water, solvents) and to determine the thermal decomposition temperature, providing an indication of the material's stability.
Experimental Protocol:
Instrumentation: TGA instrument.
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
Acquisition:
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
Temperature Program: Equilibrate at 30 °C. Ramp to 400 °C at a rate of 10 °C/min.
Data Presentation:
Temperature Range (°C)
Observation
30 - 120
Mass loss corresponding to water or volatile solvents
Application Notes and Protocols: Tetrahydrothiophene-3-ol 1,1-dioxide in the Synthesis of NRF2 Activators
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of Tetrahydrothiophene-3-ol 1,1-dioxide as a precursor for the synthesis of potent Nucle...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tetrahydrothiophene-3-ol 1,1-dioxide as a precursor for the synthesis of potent Nuclear factor erythroid 2-related factor 2 (NRF2) activators. This document includes detailed synthetic strategies, experimental protocols for evaluating NRF2 activation, and quantitative data for a series of synthesized compounds.
Introduction
The transcription factor NRF2 is a master regulator of the cellular antioxidant response. Under normal conditions, NRF2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent degradation.[1] In response to oxidative or electrophilic stress, NRF2 dissociates from KEAP1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including those encoding antioxidant and phase II detoxification enzymes. Pharmacological activation of the NRF2 pathway is a promising therapeutic strategy for a variety of diseases characterized by oxidative stress and inflammation.
This document focuses on the synthesis of non-electrophilic NRF2 activators derived from a tetrahydrothiophene 1,1-dioxide scaffold. Specifically, it outlines the use of Tetrahydrothiophene-3-ol 1,1-dioxide as a starting material for the synthesis of 3-aminotetrahydrothiophene 1,1-dioxide derivatives, which have been shown to be potent activators of the NRF2 pathway.
NRF2 Signaling Pathway
The NRF2-KEAP1 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. The following diagram illustrates the key events in NRF2 activation.
Caption: The NRF2-KEAP1 Signaling Pathway.
Synthetic Strategy: From Tetrahydrothiophene-3-ol 1,1-dioxide to NRF2 Activators
While direct use of Tetrahydrothiophene-3-ol 1,1-dioxide in the synthesis of the target 3-aminotetrahydrothiophene 1,1-dioxide NRF2 activators has not been explicitly detailed in a single publication, a plausible synthetic route can be proposed based on established chemical transformations. The key is to convert the hydroxyl group of the starting material into a functional group that allows for the introduction of the desired amino side chains. A viable intermediate for this is methyl 3-sulfolene-3-carboxylate.
The overall synthetic workflow can be envisioned as follows:
Caption: Proposed Synthetic Workflow.
A key publication by Romero et al. describes the synthesis of a series of 3-aminotetrahydrothiophene 1,1-dioxides starting from commercially available methyl 3-sulfolene-3-carboxylate. The protocols below are adapted from this work and represent the latter stages of the proposed synthetic workflow.
Experimental Protocols
Synthesis of 3-(Isobutylamino)tetrahydrothiophene-3-carboxylate 1,1-dioxide
This protocol describes the initial Michael addition to introduce the amino group.
To a solution of methyl 3-sulfolene-3-carboxylate (1.0 eq) in acetonitrile, add isobutylamine (1.2 eq).
Stir the reaction mixture at room temperature for 12 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the residue by flash column chromatography on silica gel to afford the desired product.
General Procedure for the Synthesis of 3-Aminotetrahydrothiophene 1,1-dioxide Derivatives
The following is a general, multi-step procedure for the synthesis of the target NRF2 activators from the product of the previous step. This involves protection of the amine, reduction of the ester, and subsequent reactions to introduce various functionalities.
Boc Protection: To a solution of the 3-(isobutylamino)tetrahydrothiophene-3-carboxylate 1,1-dioxide (1.0 eq) in dichloromethane, add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir at room temperature for 16 hours. Purify by column chromatography.
Reduction to Aldehyde: Cool a solution of the Boc-protected ester (1.0 eq) in dichloromethane to -78 °C. Add diisobutylaluminium hydride (DIBAL-H, 1.2 eq) dropwise. Stir at -78 °C for 2 hours. Quench the reaction with methanol and allow it to warm to room temperature. Extract the product with dichloromethane and purify by column chromatography.
Further Derivatization (Example): The resulting aldehyde can be reacted with various Grignard reagents to introduce different side chains, followed by oxidation and deprotection to yield a variety of final compounds.
Quantitative Data: NRF2 Activation
The potency of the synthesized 3-aminotetrahydrothiophene 1,1-dioxide derivatives as NRF2 activators was evaluated using an Antioxidant Response Element (ARE) luciferase reporter assay in IMR32 human neuroblastoma cells. The results for selected compounds are summarized in the table below.
Compound
EC₅₀ (µM) for ARE Activation
17
0.8
18
0.3
22
0.3
23
0.5
24
0.4
25
0.7
Data adapted from Romero et al., ACS Med. Chem. Lett. 2017, 8, 9, 991–996.
Protocols for Evaluating NRF2 Activation
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay quantitatively measures the activation of the NRF2 pathway by assessing the expression of a luciferase reporter gene under the control of ARE.
Cell Culture and Transfection:
Plate IMR32 cells in a 96-well plate at a suitable density.
Transfect the cells with a luciferase reporter plasmid containing ARE sequences and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
Compound Treatment:
After 24 hours of transfection, treat the cells with various concentrations of the test compounds (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).
Incubate the cells for an additional 24 hours.
Luciferase Assay:
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
Data Analysis:
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Plot the normalized luciferase activity against the compound concentration and determine the EC₅₀ value using a suitable software.
Western Blot Analysis for NRF2 and Downstream Targets
This protocol is used to assess the protein levels of NRF2 and its downstream targets, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1).
Cell Treatment and Lysis:
Treat cells with the test compounds at their effective concentrations for a specified time (e.g., 6, 12, or 24 hours).
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA protein assay.
SDS-PAGE and Western Blotting:
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
Incubate the membrane with primary antibodies against NRF2, NQO1, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4 °C.
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection and Analysis:
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
Tetrahydrothiophene-3-ol 1,1-dioxide serves as a valuable and accessible starting material for the synthesis of a novel class of non-electrophilic NRF2 activators. The 3-aminotetrahydrothiophene 1,1-dioxide scaffold has demonstrated potent activity in activating the NRF2 pathway, offering promising avenues for the development of therapeutics for diseases associated with oxidative stress. The protocols and data presented herein provide a solid foundation for researchers to further explore and optimize these compounds for drug discovery applications.
Scale-up Synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and a comprehensive protocol for the scale-up synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide, a key int...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the scale-up synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide, a key intermediate in the synthesis of various pharmaceutical compounds. The described methodology is designed to be adaptable for industrial production, focusing on efficiency, safety, and product purity.
Introduction
Tetrahydrothiophene-3-ol 1,1-dioxide, also known as 3-hydroxysulfolane, is a polar aprotic solvent and a valuable building block in medicinal chemistry. Its unique physicochemical properties, including high thermal stability and water solubility, make it a versatile intermediate.[1] The synthesis of its parent compound, sulfolane, is a well-established industrial process, typically involving the reaction of butadiene with sulfur dioxide followed by hydrogenation.[2][3][4] This document outlines a scalable synthetic route to 3-hydroxysulfolane, providing detailed protocols and quantitative data to facilitate its production on a larger scale.
Synthetic Strategy Overview
The proposed scale-up synthesis is a multi-step process designed for robustness and efficiency. It begins with the cycloaddition of a functionalized diene with sulfur dioxide to form a substituted sulfolene, followed by hydrogenation to the desired saturated sulfolane ring system. This approach is analogous to the industrial production of unsubstituted sulfolane.[2][3][5][6]
Experimental Protocols
Step 1: Synthesis of 4-(tert-butyldimethylsilyloxy)-2,5-dihydrothiophene 1,1-dioxide
This step involves the reaction of a protected 3-hydroxy-1,3-butadiene equivalent with sulfur dioxide to form the corresponding sulfolene.
Materials and Equipment:
250 L glass-lined reactor with overhead stirrer, temperature control unit, and pressure monitoring.
(Z)-3-(tert-butyldimethylsilyloxy)-1,3-butadiene
Sulfur dioxide (SO2)
Toluene
Hydroquinone (polymerization inhibitor)
Procedure:
Charge the reactor with toluene (100 L) and hydroquinone (100 g).
Cool the reactor to 0-5 °C.
Introduce liquid sulfur dioxide (28.8 kg, 450 mol) into the reactor.
Slowly add (Z)-3-(tert-butyldimethylsilyloxy)-1,3-butadiene (73.6 kg, 400 mol) to the reaction mixture over 4-6 hours, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by GC-MS.
Upon completion, remove excess sulfur dioxide and toluene under reduced pressure to yield the crude product.
Step 2: Hydrogenation to 3-(tert-butyldimethylsilyloxy)tetrahydrothiophene 1,1-dioxide
The double bond of the sulfolene intermediate is reduced via catalytic hydrogenation.
Materials and Equipment:
500 L stainless steel hydrogenation reactor.
Raney Nickel (5% slurry in water)
Methanol
Hydrogen gas (H2)
Procedure:
Transfer the crude product from Step 1 to the hydrogenation reactor.
Add methanol (200 L) as a solvent.
Carefully add Raney Nickel catalyst (3.7 kg of 50% slurry).
Seal the reactor and purge with nitrogen, followed by hydrogen.
Pressurize the reactor with hydrogen gas to 10-15 bar.
Heat the reaction mixture to 50-60 °C and stir vigorously.
Monitor the hydrogen uptake. The reaction is typically complete within 8-12 hours.
Cool the reactor to room temperature and carefully vent the hydrogen.
Filter the reaction mixture through a pad of celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain the crude protected 3-hydroxysulfolane.
Step 3: Deprotection to Tetrahydrothiophene-3-ol 1,1-dioxide
The silyl protecting group is removed to yield the final product.
Materials and Equipment:
500 L glass-lined reactor.
Tetrahydrofuran (THF)
Hydrochloric acid (HCl, 4M solution)
Sodium bicarbonate (NaHCO3)
Ethyl acetate
Brine
Procedure:
Dissolve the crude product from Step 2 in THF (150 L).
Cool the solution to 0-5 °C.
Slowly add 4M hydrochloric acid (110 L) while maintaining the temperature below 10 °C.
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7.
Extract the aqueous layer with ethyl acetate (3 x 100 L).
Combine the organic layers, wash with brine (50 L), and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure to yield crude Tetrahydrothiophene-3-ol 1,1-dioxide.
Purification
The crude product is purified by crystallization.
Materials and Equipment:
Crystallization vessel with temperature control.
Isopropanol
Hexanes
Procedure:
Dissolve the crude product in a minimal amount of hot isopropanol.
Allow the solution to cool slowly to room temperature.
Further cool the mixture to 0-5 °C to maximize crystal formation.
If necessary, add hexanes as an anti-solvent to induce further precipitation.
Collect the crystals by filtration and wash with cold hexanes.
Dry the product under vacuum at 40-50 °C to a constant weight.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the scale-up synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide based on a 400 mol scale.
The overall workflow for the scale-up synthesis is depicted below.
Caption: Workflow for the scale-up synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide.
Safety Considerations
Sulfur Dioxide: Highly toxic and corrosive. Handle in a well-ventilated area or a closed system. Appropriate personal protective equipment (PPE), including respiratory protection, is mandatory.
Raney Nickel: Pyrophoric catalyst, especially when dry. Handle as a slurry and under an inert atmosphere.
Hydrogen Gas: Highly flammable and explosive. Use in a designated hydrogenation area with appropriate safety interlocks and monitoring.
Hydrochloric Acid: Corrosive. Handle with appropriate PPE. Neutralize acidic waste streams before disposal.
All operations should be conducted by trained personnel in a facility designed for large-scale chemical synthesis, following strict safety protocols and process safety management (PSM) principles.
Optimizing the Synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals This technical support center provides a comprehensive guide to optimizing the synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide, also known as 3-hydroxysul...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to optimizing the synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide, also known as 3-hydroxysulfolane. This key intermediate is valuable in various pharmaceutical and research applications. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you maximize your yield and purity.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide, providing potential causes and actionable solutions.
Scenario 1: Low or No Product Formation
Potential Cause
Suggested Solution
Poor Quality Starting Materials
Ensure the purity of starting materials like 3-sulfolene or 3-ketosulfolane. Use freshly opened or purified reagents.
Ineffective Epoxidation (Route 1)
Verify the activity of the epoxidizing agent (e.g., m-CPBA, Oxone®). Consider using a freshly prepared solution. Optimize the reaction temperature; some epoxidations require low temperatures to prevent side reactions.
Incomplete Reduction (Route 2)
Ensure the reducing agent (e.g., NaBH₄) is active and used in sufficient molar excess. The choice of solvent can significantly impact the reduction; consider protic solvents like ethanol or methanol.
Incorrect Reaction pH
For the hydrolysis of the epoxide (Route 1), ensure the pH is appropriately acidic or basic to facilitate ring-opening. For reductions, the pH can influence the reactivity of the reducing agent.
Reaction Temperature Too Low/High
Optimize the temperature for each step. Epoxidation may require cooling, while hydrolysis or reduction might proceed better at room temperature or with gentle heating.
Scenario 2: Presence of Significant Impurities
Potential Cause
Suggested Solution
Formation of Diol Byproduct
In the epoxidation-hydrolysis route, incomplete epoxidation followed by dihydroxylation of the remaining double bond can occur. Ensure complete epoxidation before proceeding to hydrolysis.
Over-oxidation
With strong oxidizing agents, side reactions can occur. Use a milder, more selective epoxidizing agent or control the stoichiometry carefully.
Incomplete Hydrolysis of Epoxide
Monitor the hydrolysis step by TLC to ensure all the epoxide intermediate has been converted. The reaction time may need to be extended.
Side Reactions from Unstable Intermediates
Some intermediates may be unstable. It is often best to use the crude epoxide directly in the next step without prolonged storage.
Scenario 3: Difficult Purification
Potential Cause
Suggested Solution
Product is Highly Water-Soluble
Tetrahydrothiophene-3-ol 1,1-dioxide is polar and may have significant water solubility, leading to losses during aqueous workup. Use continuous liquid-liquid extraction or saturate the aqueous phase with salt (salting out) to improve extraction efficiency into an organic solvent.
Co-elution with Starting Material or Byproducts
Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase, such as alumina instead of silica gel.
Product Decomposition on Silica Gel
The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Neutralize the silica gel with a base (e.g., triethylamine in the eluent) or use neutral alumina for chromatography.
Difficulty with Crystallization
If direct crystallization of the crude product is challenging, first purify by column chromatography and then attempt recrystallization from a suitable solvent system. Experiment with different solvent pairs to find optimal conditions for crystal growth.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to Tetrahydrothiophene-3-ol 1,1-dioxide?
A1: The two most common synthetic strategies are:
Route 1: Epoxidation and Hydrolysis of 3-Sulfolene. This involves the epoxidation of the double bond in 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide) to form the corresponding epoxide, followed by acid- or base-catalyzed hydrolysis to open the epoxide ring and form the hydroxyl group.
Route 2: Reduction of 3-Ketosulfolane. This method involves the reduction of the ketone functionality in 3-ketosulfolane (tetrahydrothiophene-3-one 1,1-dioxide) using a suitable reducing agent like sodium borohydride to yield the desired alcohol.
Q2: How can I improve the yield of the epoxidation of 3-sulfolene?
A2: To improve the yield, consider the following:
Choice of Oxidant: While m-CPBA is common, other reagents like Oxone® can be effective. Optimization of the oxidant amount is crucial, as excess can lead to side reactions.[5]
Solvent: The choice of solvent can impact reaction rate and selectivity. Chlorinated solvents like dichloromethane or chloroform are often used for m-CPBA epoxidations.
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to minimize the formation of byproducts and decomposition of the epoxidizing agent.
Purity of 3-Sulfolene: Use purified 3-sulfolene, as impurities can interfere with the reaction.
Q3: What is the best way to purify the final product?
A3: Purification can be challenging due to the product's polarity. A combination of techniques is often most effective:
Extraction: After quenching the reaction, perform a thorough extraction from the aqueous layer. As mentioned in the troubleshooting guide, salting out or continuous extraction can improve recovery.
Column Chromatography: This is a reliable method for separating the product from unreacted starting materials and byproducts. A silica gel column with a polar eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is a good starting point.
Recrystallization: If the product obtained after chromatography is a solid, recrystallization can be used for final purification to obtain a high-purity crystalline product.[1][2][3][4]
Q4: Can I monitor the progress of the reaction?
A4: Yes, Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction progress. Use a suitable solvent system (e.g., 50% ethyl acetate in hexanes) and a visualization method such as potassium permanganate stain, which is effective for visualizing hydroxyl groups and double bonds.
Experimental Protocols
Route 1: Epoxidation of 3-Sulfolene followed by Hydrolysis
Step 1: Epoxidation of 3-Sulfolene
Materials:
3-Sulfolene
meta-Chloroperoxybenzoic acid (m-CPBA) (or another suitable epoxidizing agent)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
Dissolve 3-sulfolene in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the cooled solution of 3-sulfolene over 30 minutes.
Stir the reaction mixture at 0 °C and monitor the progress by TLC until the 3-sulfolene is consumed.
Quench the reaction by adding saturated sodium bicarbonate solution.
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide. This intermediate is often used directly in the next step without further purification.
Step 2: Hydrolysis of the Epoxide
Materials:
Crude epoxide from Step 1
Dilute sulfuric acid (e.g., 1 M) or sodium hydroxide solution
Ethyl acetate or another suitable extraction solvent
Saturated sodium chloride solution (brine)
Anhydrous sodium sulfate
Procedure:
Dissolve the crude epoxide in a suitable solvent (e.g., a mixture of acetone and water).
Add dilute sulfuric acid or sodium hydroxide solution and stir the mixture at room temperature.
Monitor the reaction by TLC until the epoxide is consumed.
Neutralize the reaction mixture carefully.
Extract the product with ethyl acetate.
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Tetrahydrothiophene-3-ol 1,1-dioxide.
Purify the crude product by column chromatography or recrystallization.
Route 2: Reduction of 3-Ketosulfolane
Materials:
3-Ketosulfolane
Sodium borohydride (NaBH₄)
Methanol or ethanol
Dilute hydrochloric acid (e.g., 1 M)
Ethyl acetate
Saturated sodium chloride solution (brine)
Anhydrous sodium sulfate
Procedure:
Dissolve 3-ketosulfolane in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride (1.5 equivalents) in small portions to the cooled solution.
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.
Remove the bulk of the solvent under reduced pressure.
Extract the aqueous residue with ethyl acetate.
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes expected yields based on the chosen synthetic route and reaction conditions. These values are illustrative and can be influenced by scale, purity of reagents, and precise reaction parameters.
Welcome to the technical support center for Tetrahydrothiophene-3-ol 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequent...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Tetrahydrothiophene-3-ol 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to Tetrahydrothiophene-3-ol 1,1-dioxide?
A1: The synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide, also known as 3-hydroxysulfolane, is typically a two-step process:
Synthesis of the precursor, tetrahydrothiophen-3-ol: This is often achieved by reacting a suitable four-carbon starting material with a sulfide source. A common method involves the reaction of 1,4-dihalobutanes or their derivatives with sodium sulfide.
Oxidation of tetrahydrothiophen-3-ol: The sulfide is then oxidized to a sulfone using a suitable oxidizing agent. Common oxidants for this transformation include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA).[1]
Q2: What are the potential byproducts I should be aware of during the synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide?
A2: Byproducts can arise from both the synthesis of the precursor and the oxidation step.
From precursor synthesis: If dimethylformamide (DMF) is used as a solvent in the reaction of a 1,4-dihalobutane with a sulfide source, residual dimethylamine may be present as an impurity in the tetrahydrothiophen-3-ol intermediate.[2]
From the oxidation step:
Incomplete oxidation: The primary byproduct is often the corresponding tetrahydrothiophen-3-ol 1-oxide (sulfoxide) , resulting from incomplete oxidation of the sulfide. The ratio of sulfone to sulfoxide is dependent on the reaction conditions and the amount of oxidizing agent used.[3]
Side reactions with oxidizing agents: When using reagents like N-bromosuccinimide (NBS) for related transformations, byproducts such as succinimide can be formed.[4] While not a direct oxidation, this highlights the potential for byproducts from the specific reagents used.
Degradation of the final product: At elevated temperatures (above 220 °C), sulfolane, the parent compound, can decompose to form sulfur dioxide (SO2) and polymeric materials.[5] Similar degradation may be possible for 3-hydroxysulfolane under harsh conditions.
Q3: My final product is a pale yellow liquid or solid. Is this normal?
A3: Pure Tetrahydrothiophene-3-ol 1,1-dioxide is typically described as a colorless to pale yellow liquid or a light yellow fused solid.[5] The color may be attributed to minor impurities or byproducts. If a high level of purity is required, further purification steps such as recrystallization or column chromatography may be necessary.
Q4: How stable is Tetrahydrothiophene-3-ol 1,1-dioxide?
A4: Sulfolane, the parent compound, is known for its high thermal stability and resistance to strong acids and bases.[6][7] This stability allows it to be used in a wide range of reaction conditions. While specific data for 3-hydroxysulfolane is limited, it is expected to exhibit similar stability under moderate conditions. However, prolonged exposure to very strong acids or bases, or high temperatures, could lead to degradation.
Troubleshooting Guides
Problem 1: Low Yield of Tetrahydrothiophene-3-ol 1,1-dioxide
Possible Cause
Suggested Solution
Incomplete reaction in the precursor synthesis.
Ensure the reaction goes to completion by monitoring with an appropriate technique (e.g., TLC, GC). Consider increasing the reaction time or temperature if necessary.
Inefficient oxidation.
Optimize the stoichiometry of the oxidizing agent. A molar excess is often required to ensure complete conversion to the sulfone. Monitor the reaction progress to determine the optimal reaction time.
Loss of product during workup and purification.
Ensure proper pH adjustment during extractions to minimize the solubility of the product in the aqueous phase. Use appropriate techniques for solvent removal to avoid loss of the relatively volatile product.
Degradation of the product.
Avoid excessive temperatures during the reaction and purification steps. Sulfolane itself is stable up to high temperatures, but the hydroxyl group may introduce instability under certain conditions.[5]
Problem 2: Presence of Impurities in the Final Product
Symptom / Observation
Potential Impurity
Troubleshooting Steps
Peak corresponding to the sulfoxide observed in analytical data (e.g., NMR, LC-MS).
Tetrahydrothiophen-3-ol 1-oxide
Increase the amount of oxidizing agent and/or the reaction time. Monitor the reaction closely to avoid over-oxidation or side reactions. Purify the final product using column chromatography.
Presence of a basic impurity, especially if DMF was used as a solvent in the precursor synthesis.
Dimethylamine
During the workup of the precursor, perform an acidic wash to remove basic impurities. Ensure thorough purification of the precursor before the oxidation step.[2]
Unidentified byproducts.
Byproducts from side reactions.
Characterize the byproducts using techniques like GC-MS or LC-MS/MS.[8] Re-evaluate the reaction conditions (temperature, solvent, catalyst) to minimize side reactions.
Experimental Protocols
Synthesis of Tetrahydrothiophen-3-ol (Precursor)
This protocol is a general representation based on the synthesis of tetrahydrothiophene.[2]
Materials:
1,4-Dichlorobutane
Sodium sulfide (60%)
Dimethylformamide (DMF)
Water
Sodium hydroxide
Sodium chloride
Potassium hydroxide
Procedure:
In a three-necked flask equipped with a mechanical stirrer and reflux condenser, heat DMF to near reflux.
Simultaneously add 1,4-dichlorobutane and a hot aqueous solution of sodium sulfide at a rate that maintains reflux.
After the addition is complete, continue to heat at reflux with stirring for an additional 2 hours.
Arrange the condenser for distillation and collect the distillate.
Make the distillate alkaline with sodium hydroxide and saturate with sodium chloride.
Separate the aqueous layer. Dry the organic layer over solid potassium hydroxide.
Distill the crude product to obtain tetrahydrothiophen-3-ol.
Oxidation of Tetrahydrothiophen-3-ol to Tetrahydrothiophene-3-ol 1,1-dioxide
This is a general procedure based on the oxidation of similar sulfides.[1]
Materials:
Tetrahydrothiophen-3-ol
meta-Chloroperoxybenzoic acid (m-CPBA)
Dichloromethane (CH2Cl2)
Saturated aqueous sodium bicarbonate (NaHCO3)
Anhydrous sodium sulfate (Na2SO4)
Procedure:
Dissolve tetrahydrothiophen-3-ol in CH2Cl2 and cool the solution to 0 °C.
Add m-CPBA (approximately 3 equivalents) portion-wise to the solution, maintaining the temperature at 0 °C.
After the addition, allow the reaction mixture to warm to room temperature and stir for 3.5 hours.
Quench the reaction with saturated aqueous NaHCO3.
Separate the organic layer and wash it again with NaHCO3.
Extract the aqueous layer with CH2Cl2.
Combine the organic layers, dry over Na2SO4, filter, and concentrate in vacuo to yield the crude product.
Purify the product by flash column chromatography.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of sulfolane and its derivatives. Due to the polarity of 3-hydroxysulfolane, derivatization may be necessary to improve its volatility for GC analysis.[8][9]
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for the analysis of sulfolane.[2] A mobile phase consisting of acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility) can be used.[1]
Visualizations
Caption: Synthetic pathway for Tetrahydrothiophene-3-ol 1,1-dioxide.
Caption: Troubleshooting workflow for synthesis issues.
Technical Support Center: Purification of Tetrahydrothiophene-3-ol 1,1-dioxide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Tetrahydrothiophene-3-ol 1,1-di...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Tetrahydrothiophene-3-ol 1,1-dioxide (also known as 3-Hydroxysulfolane).
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for Tetrahydrothiophene-3-ol 1,1-dioxide?
A1: The primary purification methods for Tetrahydrothiophene-3-ol 1,1-dioxide, a polar compound, are recrystallization and column chromatography. The choice between these techniques depends on the nature and quantity of impurities, as well as the scale of the purification.
Q2: What are the likely impurities in a sample of Tetrahydrothiophene-3-ol 1,1-dioxide?
A2: Potential impurities depend on the synthetic route. A common precursor is 2,5-dihydrothiophene-1,1-dioxide (3-sulfolene). Impurities may include unreacted starting materials, byproducts from the hydration of the double bond, and residual solvents. Given its polarity, inorganic salts from workup procedures can also be a common impurity.
Q3: My compound is a solid. Which purification method is likely to be most effective?
A3: For solid samples, recrystallization is often the most efficient method for removing small amounts of impurities, especially on a larger scale. If recrystallization fails to provide the desired purity, or if impurities have similar solubility profiles, column chromatography is a powerful alternative.
Q4: Tetrahydrothiophene-3-ol 1,1-dioxide is highly soluble in water. How does this affect purification?
A4: The high water solubility can make extraction from aqueous solutions challenging and can influence the choice of recrystallization solvents.[1] You may need to use a water-miscible organic solvent for recrystallization or employ reversed-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) for chromatographic purification.[2][3]
Troubleshooting Guides
Recrystallization
Problem
Possible Cause
Troubleshooting Steps
No crystals form upon cooling.
1. Too much solvent was used. 2. The solution is supersaturated.[4]
1. Reduce the solvent volume by gentle heating or under reduced pressure and allow it to cool again.[5] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[6]
The compound "oils out" instead of crystallizing.
The compound is coming out of solution above its melting point, a common issue for some polar compounds.[4]
1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional solvent. 3. Allow the solution to cool more slowly to encourage crystal lattice formation.[5]
Low recovery of the purified product.
1. Too much solvent was used for dissolution or washing. 2. The compound has significant solubility in the cold solvent.
1. Use the minimum amount of near-boiling solvent for dissolution and ice-cold solvent for washing the crystals.[6] 2. Cool the crystallization mixture in an ice bath to maximize precipitation.
Colored impurities remain in the crystals.
The colored impurity has similar solubility to the product.
Consider a pre-purification step like passing a solution of the compound through a small plug of silica gel or activated carbon before recrystallization.
Flash Column Chromatography
Problem
Possible Cause
Troubleshooting Steps
The compound elutes too quickly (low Rf).
The eluent is too polar.
Decrease the polarity of the mobile phase. For normal-phase chromatography, this means reducing the amount of the more polar solvent (e.g., methanol in a dichloromethane/methanol mixture).
The compound does not move from the baseline (Rf = 0).
1. The eluent is not polar enough. 2. The compound may be interacting strongly with the acidic silica gel.
1. Increase the polarity of the mobile phase.[7] 2. Consider deactivating the silica gel by pre-flushing the column with a solvent system containing a small amount of a base like triethylamine (1-2%).[8][9] Alternatively, use a different stationary phase like alumina.[10]
Significant peak tailing.
Strong interaction between the polar analyte and active sites on the silica gel.
Add a small amount of an additive to the mobile phase to improve peak shape. For polar, slightly acidic compounds, a small amount of acetic acid might help. For basic impurities, triethylamine can be beneficial.[9]
The compound appears to be degrading on the column.
The compound is unstable on the acidic silica gel.
Use a deactivated silica gel or switch to a more inert stationary phase like neutral alumina or a bonded phase (e.g., diol).[9] Reversed-phase chromatography on a C18 column is also an option.[2]
Data Presentation
Chromatographic Purification of Related Compounds
The following table summarizes conditions used for the flash column chromatography of compounds structurally related to Tetrahydrothiophene-3-ol 1,1-dioxide. These can serve as a starting point for method development.
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. For a polar compound like Tetrahydrothiophene-3-ol 1,1-dioxide, consider polar solvents like water, ethanol, isopropanol, or solvent mixtures.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[6]
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[6]
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: General Flash Column Chromatography Procedure
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column (dry loading).[11]
Elution: Carefully add the eluent to the top of the column and begin elution, collecting fractions. A gradient of increasing polarity can be used to elute compounds with different polarities. For example, starting with a low percentage of a polar solvent and gradually increasing its concentration.
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Tetrahydrothiophene-3-ol 1,1-dioxide.
Visualizations
Caption: Decision workflow for the purification of Tetrahydrothiophene-3-ol 1,1-dioxide.
Caption: Relationship between compound properties and purification strategies.
Technical Support Center: Synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Tetrahydrothiophene-3-ol 1,1-diox...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide, also known as 3-hydroxysulfolane.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to Tetrahydrothiophene-3-ol 1,1-dioxide?
The most prevalent and straightforward method for synthesizing Tetrahydrothiophene-3-ol 1,1-dioxide is through the reduction of its corresponding ketone precursor, Tetrahydrothiophene-3-one 1,1-dioxide (also known as 3-ketosulfolane).
Q2: Which reducing agent is recommended for this synthesis?
Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for converting the ketone to the desired secondary alcohol.[1][2] It is preferred for its selectivity in reducing aldehydes and ketones without affecting the sulfone group.
Q3: What are the potential side reactions I should be aware of during the synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide?
The primary side reactions of concern include:
Aldol Condensation: The starting ketone, Tetrahydrothiophene-3-one 1,1-dioxide, can undergo self-condensation under basic conditions, leading to dimeric or polymeric impurities.
Incomplete Reaction: The reduction may not proceed to completion, resulting in a mixture of the starting material and the desired product.
Formation of Borate Esters: The alcohol product can form borate esters with the boron-containing byproducts of the reduction. A proper workup is necessary to hydrolyze these esters.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the ketone and the appearance of the more polar alcohol product.
Q5: What is the typical purity of the final product?
Commercially available Tetrahydrothiophene-3-ol 1,1-dioxide is often supplied with a purity of 98%. The purity of the synthesized product will depend on the reaction conditions and the effectiveness of the purification process.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Potential Cause
Troubleshooting & Optimization
Incomplete Reaction
- Extend Reaction Time: Monitor the reaction by TLC until the starting material is fully consumed.- Increase Reducing Agent Stoichiometry: Gradually add more NaBH₄, but be mindful of potential side reactions.- Optimize Temperature: While NaBH₄ reductions are often performed at room temperature or below, gentle warming might be necessary in some cases. However, higher temperatures can promote side reactions.
Degradation of Reducing Agent
- Use a Fresh Bottle of NaBH₄: Sodium borohydride can degrade upon exposure to moisture.- Control Solvent Conditions: While NaBH₄ can be used in protic solvents, its reaction with the solvent consumes the reagent. Ensure the reaction is not overly dilute and that the temperature is controlled.
Product Loss During Workup
- Optimize Extraction: Tetrahydrothiophene-3-ol 1,1-dioxide is polar and water-soluble.[3] Use a suitable organic solvent for extraction and perform multiple extractions to maximize recovery.- Careful Purification: If using column chromatography, select an appropriate solvent system to ensure good separation without significant product loss.
Issue 2: Presence of Impurities in the Final Product
Potential Impurity
Identification
Mitigation Strategies
Unreacted Starting Material
- TLC: A spot corresponding to the starting ketone.- NMR Spectroscopy: Presence of the carbonyl peak.
- See "Incomplete Reaction" in the low yield troubleshooting section.
Aldol Condensation Products
- TLC: Appearance of less polar spots.- NMR Spectroscopy: Complex signals in the aliphatic region.- Mass Spectrometry: Peaks corresponding to dimeric or higher molecular weight species.
- Maintain Low Temperature: Perform the reduction at a lower temperature (e.g., 0 °C) to disfavor the aldol condensation.- Control pH: Avoid overly basic conditions. While NaBH₄ is a basic salt, adding an external base is generally not recommended.
Borate Esters
- NMR Spectroscopy: Broad signals and potentially complex multiplets for the alcohol proton.
- Acidic Workup: Ensure a thorough acidic workup (e.g., with dilute HCl) to hydrolyze the borate esters and liberate the free alcohol.
Experimental Protocols
Key Experiment: Reduction of Tetrahydrothiophene-3-one 1,1-dioxide with Sodium Borohydride
Materials:
Tetrahydrothiophene-3-one 1,1-dioxide
Sodium borohydride (NaBH₄)
Methanol (or another suitable protic solvent)
Deionized water
Dilute hydrochloric acid (HCl)
Ethyl acetate (or another suitable extraction solvent)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Dissolution: Dissolve Tetrahydrothiophene-3-one 1,1-dioxide in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to manage any effervescence.
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic. This step also hydrolyzes the intermediate borate esters.
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Tetrahydrothiophene-3-ol 1,1-dioxide.
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction and aldol condensation side reaction.
Experimental Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Technical Support Center: Stereoselective Reactions of Tetrahydrothiophene-3-ol 1,1-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve stereoselectivity in reactions involving "...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve stereoselectivity in reactions involving "Tetrahydrothiophene-3-ol 1,1-dioxide" and related derivatives.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (Poor d.r.) in Michael-Aldol Annulation
Question: My base-catalyzed cascade Michael-Aldol reaction of 1,4-dithiane-2,5-diol with an α,β-unsaturated ketone is resulting in a low diastereomeric ratio (d.r.). How can I improve this?
Answer: Low diastereoselectivity in this annulation can often be attributed to the choice of catalyst and reaction conditions. A highly diastereoselective method has been developed using 1,4-diazabicyclo[2.2.2]octane (DABCO) as the catalyst. This approach has been shown to produce highly functionalized biheterocyclic tetrahydrothiophene derivatives with excellent diastereoselectivities (up to >20:1 d.r.)[1].
Troubleshooting Steps:
Catalyst Choice: Switch to DABCO as the base catalyst. Its specific steric and electronic properties can favor the formation of one diastereomer over the other.
Solvent System: The reaction is known to tolerate a range of organic solvents and even water[1]. However, solvent can significantly influence stereoselectivity[2][3]. It is recommended to screen a variety of solvents (e.g., THF, CH2Cl2, Toluene) to find the optimal one for your specific substrate.
Temperature Control: Perform the reaction at a controlled, and typically lower, temperature. This can enhance the kinetic control of the reaction, favoring the formation of the thermodynamically less stable, but kinetically preferred, diastereomer.
Substrate Purity: Ensure the purity of your starting materials, as impurities can interfere with the catalytic cycle and affect selectivity.
Issue 2: Poor Enantioselectivity (Low e.e.) in the Synthesis of Chiral Hydroxysulfones
Question: I am attempting an asymmetric synthesis of a chiral tetrahydrothiophene-3-ol 1,1-dioxide derivative, but the enantiomeric excess (e.e.) is low. What strategies can I employ to improve enantioselectivity?
Answer: Achieving high enantioselectivity in the synthesis of chiral hydroxysulfones can be challenging. Biocatalysis using engineered enzymes, specifically ketoreductases (KREDs), has proven to be a highly effective strategy, achieving up to 99% e.e.[4].
Troubleshooting Steps:
Enzyme Selection: Utilize an engineered ketoreductase (KRED). These enzymes are highly selective for the reduction of prochiral ketones to their corresponding chiral alcohols[4]. A screening of different KREDs may be necessary to find one with optimal activity and selectivity for your specific substrate.
Cofactor Regeneration: KREDs are NAD(P)H-dependent enzymes. Ensure an efficient cofactor regeneration system is in place to maintain enzyme activity. This can be achieved using a coupled enzyme system (e.g., glucose dehydrogenase) or by using a whole-cell biocatalyst.
Reaction Medium: While many biocatalytic reactions are performed in aqueous conditions, the use of co-solvents can sometimes improve substrate solubility and enzyme performance. However, care must be taken as organic solvents can also denature the enzyme. A screen of buffered aqueous solutions with varying pH and low percentages of co-solvents is recommended.
Alternative Catalytic Systems: If biocatalysis is not feasible, consider other asymmetric catalytic methods:
Chiral Auxiliaries: The use of chiral sulfoxides can induce diastereoselectivity in subsequent reactions. For example, the asymmetric oxidation of a thioether to a chiral sulfoxide can be achieved with high e.e. using reagents like the Sharpless epoxidation reagent (Ti(OiPr)4/(+)-DET/tBuOOH)[5]. The chirality at the sulfur atom can then direct the stereochemistry of further transformations[5][6].
Organocatalysis: Chiral organocatalysts, such as those based on cinchona alkaloids or prolinol derivatives, can be effective in promoting enantioselective reactions. Recent research has highlighted the use of in situ generated chiral fluoride catalysts in cascade reactions to produce tetrahydrothiophene derivatives with high e.e.[7].
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing stereoselectivity in reactions involving sulfolenes?
A1: The stereochemical outcome of reactions with sulfolene derivatives is highly dependent on the reaction mechanism and the structure of the substrate[8]. Key factors include the choice of catalyst (metal-based, organocatalyst, or enzyme), the use of chiral ligands or auxiliaries, the solvent, and the reaction temperature[2][3]. For instance, in Diels-Alder reactions, the stereoselectivity can be controlled by using chiral dienyl sulfoxides[6].
Q2: Can solvent choice alone significantly alter the stereochemical outcome?
A2: Yes, the solvent is more than just an environment for the reaction; it can play a crucial role in stereoselectivity[2][3]. Solvent properties such as polarity, hydrogen-bonding capacity, and dielectric constant can influence the stability of transition states, thereby affecting the activation energy barrier for the formation of different stereoisomers[2]. In some cases, changing the solvent can even lead to an inversion of stereoselectivity.
Q3: Are there any reliable methods for the asymmetric oxidation of the sulfide in a tetrahydrothiophene ring to a chiral sulfoxide?
A3: Yes, the asymmetric oxidation of sulfides to chiral sulfoxides is a well-established method. A common and effective approach is the use of a modified Sharpless epoxidation reagent, such as Ti(O-i-Pr)4/(−)-DET/t-BuOOH in a suitable solvent like toluene. This method has been reported to produce chiral 3-phenylsulfinyl-3-sulfolene with up to 92% e.e.[6]. Replacing t-BuOOH with cumene hydroperoxide can sometimes further improve the optical purity[5].
Q4: How can I achieve the synthesis of a specific diastereomer of a substituted tetrahydrothiophene?
A4: The diastereoselective synthesis of substituted tetrahydrothiophenes can be achieved through various strategies. One powerful method is the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl bromides, which can form up to two new stereocenters with high diastereoselectivity (≥18:1 d.r.)[9]. Another approach is the base-catalyzed cascade Michael-Aldol annulation of 1,4-dithiane-2,5-diol with maleimides, which has been shown to yield biheterocyclic tetrahydrothiophene derivatives with excellent diastereoselectivities (up to >20:1 d.r.)[1]. The choice of catalyst, ligands, and reaction conditions is critical in directing the reaction towards the desired diastereomer.
Data Presentation
Table 1: Asymmetric Oxidation of 3-Phenylthio-3-sulfolene
Entry
Oxidizing Agent
Chiral Ligand
Solvent
ee (%)
1
Ti(O-i-Pr)4/t-BuOOH
(-)-DET
Toluene
92
2
Ti(O-i-Pr)4/t-BuOOH
(-)-DET
CH2Cl2
85
3
Ti(O-i-Pr)4/t-BuOOH
(-)-DET
CCl4
78
Data adapted from literature on asymmetric synthesis of chiral 3-phenylsulfinyl-3-sulfolenes.[6]
Illustrative data based on the developed method for diastereoselective synthesis of tetrahydrothiophene derivatives.[1]
Experimental Protocols & Visualizations
Protocol 1: Asymmetric Oxidation to Chiral Sulfoxide
A detailed methodology for the asymmetric oxidation of 3-phenylthio-3-sulfolene involves the use of a modified Sharpless reagent. In a typical procedure, Ti(O-i-Pr)4 and (-)-diethyl tartrate (DET) are dissolved in toluene, followed by the addition of t-butyl hydroperoxide (t-BuOOH). The sulfide is then added to this mixture, and the reaction is stirred at a controlled temperature until completion. The enantiomeric excess of the resulting chiral sulfoxide is determined by chiral HPLC analysis.
Caption: Workflow for Asymmetric Oxidation.
Protocol 2: Biocatalytic Reduction of a Prochiral Ketone
The asymmetric synthesis of (R)-tetrahydrothiophene-3-ol can be efficiently achieved through a photo-biocatalytic cascade reaction. This one-pot synthesis utilizes visible light as an energy source and an engineered ketoreductase (KRED) in an aqueous medium. The process involves the enzymatic reduction of the corresponding prochiral ketone, with the KRED providing high conversion and enantioselectivity.
The final stereochemical outcome of a reaction is determined by a hierarchy of experimental choices. The fundamental reaction type and mechanism set the stage for what stereoisomers are possible. The choice of catalyst and/or chiral auxiliary then creates an energetic preference for one pathway over others. Finally, reaction conditions such as solvent and temperature fine-tune these energetic differences to maximize the desired selectivity.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and reaction optimization of Te...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and reaction optimization of Tetrahydrothiophene-3-ol 1,1-dioxide, also known as 3-hydroxysulfolane.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to Tetrahydrothiophene-3-ol 1,1-dioxide?
A common and direct method is the oxidation of a suitable precursor, such as Tetrahydrothiophene-3-ol. This oxidation converts the sulfide group to a sulfone. Another approach involves the reaction of butadiene with sulfur dioxide to form sulfolene, which is then hydrogenated to sulfolane.[1] Subsequent functionalization can yield the desired 3-hydroxy derivative.
Q2: What are the key parameters to consider when optimizing the oxidation of Tetrahydrothiophene-3-ol?
The critical parameters for optimizing the oxidation to Tetrahydrothiophene-3-ol 1,1-dioxide are the choice of oxidizing agent, catalyst, solvent, reaction temperature, and reaction time. Careful control of these parameters is essential to maximize yield and purity while minimizing side reactions.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). These methods allow for the visualization of the consumption of the starting material and the formation of the product and any byproducts.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes:
Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling.
Insufficient Oxidant: The amount of oxidizing agent may be insufficient to drive the reaction to completion.
Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates.
Solutions:
Catalyst: Use a fresh batch of catalyst or regenerate the existing catalyst according to the supplier's instructions. For instance, some catalysts can be activated by heating under vacuum.
Oxidant: Increase the molar equivalents of the oxidizing agent incrementally. Be cautious, as excess oxidant can lead to side reactions.
Temperature: Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction progress.
Solvent: Consult the literature for solvents that have been successfully used for similar oxidations. Polar aprotic solvents are often good choices for sulfone synthesis.[2][3]
Issue 2: Formation of Byproducts (e.g., Sulfoxide Intermediate)
Possible Causes:
Incomplete Oxidation: The reaction may not have gone to completion, leaving the intermediate sulfoxide.
Reaction Temperature Too Low: Lower temperatures can sometimes favor the formation of the sulfoxide over the sulfone.
Insufficient Reaction Time: The reaction may not have been allowed to run long enough for the complete conversion of the sulfoxide to the sulfone.
Solutions:
Reaction Time: Extend the reaction time and monitor for the disappearance of the sulfoxide intermediate by TLC or GC.
Temperature: Increase the reaction temperature to facilitate the second oxidation step from sulfoxide to sulfone.
Oxidant Amount: A slight excess of the oxidizing agent can help push the reaction to completion.
Issue 3: Product is Discolored or Oily
Possible Causes:
Side Reactions: Undesirable side reactions can produce colored impurities or tars.
Residual Solvents or Reagents: Incomplete removal of solvents or starting materials can result in an impure, oily product.
Degradation: The product may be degrading under the reaction or workup conditions.
Solutions:
Purification:
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can remove many impurities.[4]
Activated Carbon: Treatment with activated carbon can help to remove colored impurities.[4]
Column Chromatography: For both solid and oily products, purification by column chromatography is a highly effective method.
Workup: Ensure the workup procedure effectively removes all residual reagents and solvents. This may involve additional washing steps or azeotropic distillation.
Temperature Control: Avoid excessive temperatures during the reaction and purification to prevent thermal degradation.
Data Presentation
Table 1: Effect of Temperature on Reaction Yield
Temperature (°C)
Reaction Time (h)
Yield of Tetrahydrothiophene-3-ol 1,1-dioxide (%)
25 (Room Temp)
24
45
40
18
65
60
12
85
80
10
82 (with some byproduct formation)
Note: Data is representative and may vary based on other reaction conditions.
Table 2: Screening of Solvents for the Oxidation Reaction
Solvent
Dielectric Constant
Reaction Time (h)
Yield (%)
Purity (%)
Dichloromethane
9.1
18
60
92
Acetonitrile
37.5
12
88
95
Ethyl Acetate
6.0
20
75
94
Water
80.1
10
80
90
Note: Purity was determined by GC analysis. Reaction conditions: 60°C, specific catalyst and oxidant.
Table 3: Evaluation of Different Catalysts
Catalyst
Catalyst Loading (mol%)
Reaction Time (h)
Yield (%)
Niobium Carbide
5
10
90
Tantalum Carbide
5
12
85 (higher sulfoxide selectivity)
Tungsten-based LDH
10
8
92
No Catalyst
-
48
<10
Note: Based on literature for similar sulfide to sulfone oxidations.[5][6]
Experimental Protocols
Protocol: Synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide via Oxidation
This protocol describes a general procedure for the oxidation of Tetrahydrothiophene-3-ol.
Materials:
Tetrahydrothiophene-3-ol
Hydrogen Peroxide (30% solution)
Niobium Carbide (catalyst)
Acetonitrile (solvent)
Sodium sulfite (for quenching)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Ethyl acetate
Hexane
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Tetrahydrothiophene-3-ol (1 equivalent) in acetonitrile.
Add the Niobium Carbide catalyst (0.05 equivalents).
Slowly add the 30% hydrogen peroxide solution (2.2 equivalents) dropwise to the stirred mixture at room temperature. An exotherm may be observed.
After the addition is complete, heat the reaction mixture to 60°C and stir for 12 hours.
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
Upon completion, cool the reaction mixture to room temperature.
Quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test is obtained with peroxide test strips.
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the synthesis.
Technical Support Center: Troubleshooting Low Conversion Rates in Tetrahydrothiophene-3-ol 1,1-dioxide Reactions
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the sy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide, also known as 3-Hydroxysulfolane. Low conversion rates are a frequent issue, and this guide aims to provide systematic approaches to identify and resolve the underlying problems.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Tetrahydrothiophene-3-ol 1,1-dioxide?
A1: The most prevalent laboratory-scale synthesis involves the oxidation of the corresponding sulfide, (R)-Tetrahydrothiophen-3-ol. This is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. Other oxidizing agents, such as hydrogen peroxide, can also be employed, sometimes in the presence of a catalyst.
Q2: My reaction is showing a low yield of the desired sulfone. What are the primary factors I should investigate?
A2: Low conversion rates can stem from several factors. The key areas to investigate are:
Purity and Stoichiometry of the Oxidizing Agent: The actual purity of commercial oxidizing agents like m-CPBA can be lower than stated on the label.
Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of side products.
Solvent Choice: The solubility of both the starting material and the oxidizing agent is crucial for an efficient reaction.
Reaction Time: Incomplete reactions are a common cause of low yields.
Work-up Procedure: Improper work-up can lead to product loss or degradation.
Q3: Are there any common side reactions to be aware of?
A3: Yes, potential side reactions include:
Over-oxidation: While the sulfone is generally stable, harsh conditions could potentially lead to further oxidation or degradation, although this is less common for sulfones.
Reaction with the Hydroxyl Group: The free hydroxyl group on the starting material could potentially react with the oxidizing agent or byproducts, though this is not commonly reported as a major issue under standard oxidation conditions.
Formation of Byproducts from the Oxidizing Agent: For instance, when using m-CPBA, meta-chlorobenzoic acid is a significant byproduct that needs to be effectively removed during purification.
Troubleshooting Guide
Issue 1: Low or Incomplete Conversion of the Starting Material
Low conversion of (R)-Tetrahydrothiophen-3-ol to Tetrahydrothiophene-3-ol 1,1-dioxide is a primary contributor to low yields. The following table outlines potential causes and recommended solutions.
Potential Cause
Recommended Solutions
Insufficient Oxidizing Agent (e.g., m-CPBA)
The purity of commercial m-CPBA is often around 70-77%. It is advisable to use a slight excess (e.g., 2.1 - 2.5 equivalents) to ensure complete oxidation to the sulfone. If possible, determine the purity of your m-CPBA batch via titration.
Low Reaction Temperature
While lower temperatures can be used to control selectivity in some oxidations, they can also significantly slow down the reaction rate. If the reaction is sluggish, consider allowing it to warm gradually to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Poor Solubility of Reactants
Ensure that both the (R)-Tetrahydrothiophen-3-ol and the oxidizing agent are soluble in the chosen solvent. Dichloromethane (DCM) and chloroform are common solvents for m-CPBA oxidations. For substrates with poor solubility, exploring alternative solvents or solvent mixtures may be necessary.
Inadequate Reaction Time
Monitor the reaction progress closely using TLC. Continue the reaction until the starting material spot is no longer visible.
Issue 2: Difficulty in Product Purification and Isolation
The high polarity of Tetrahydrothiophene-3-ol 1,1-dioxide and the presence of polar byproducts can complicate purification.
Problem
Suggested Purification Strategy
Contamination with m-chlorobenzoic acid (from m-CPBA)
During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic byproduct. Cooling the reaction mixture before work-up can also help precipitate out some of the benzoic acid.[1][2]
Product is highly polar and potentially water-soluble
After quenching the reaction, ensure thorough extraction of the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate). Saturation of the aqueous layer with sodium chloride (brine) can help to reduce the solubility of the product in the aqueous phase and improve extraction efficiency.
Difficulty with Chromatographic Purification
Due to its high polarity, the product may not move significantly on a standard silica gel column with non-polar eluents. A more polar solvent system, such as a gradient of methanol in dichloromethane, may be required. Alternatively, reverse-phase chromatography can be an effective method for purifying highly polar compounds.
Product is a solid
If the product is a solid, recrystallization can be a highly effective purification method.[2][3][4][5] Experiment with different solvent systems to find one where the product is soluble at high temperatures but sparingly soluble at low temperatures.
Experimental Protocols
Key Experiment: Oxidation of (R)-Tetrahydrothiophen-3-ol to Tetrahydrothiophene-3-ol 1,1-dioxide using m-CPBA
This protocol is a general guideline. Optimization of specific parameters may be required for your particular setup and reagents.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Dissolve (R)-Tetrahydrothiophen-3-ol (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
Cool the solution to 0 °C in an ice bath.
In a separate flask, dissolve m-CPBA (2.2 equivalents, accounting for purity) in DCM.
Add the m-CPBA solution dropwise to the stirred solution of the starting material at 0 °C.
After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC. If the reaction is slow, it can be allowed to warm to room temperature.
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.
Separate the organic layer and extract the aqueous layer two more times with DCM.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in DCM) or by recrystallization.
Visualizations
Logical Workflow for Troubleshooting Low Conversion
Caption: A logical workflow for diagnosing and addressing low conversion rates.
Reaction Pathway: Oxidation of (R)-Tetrahydrothiophen-3-ol
Caption: The reaction pathway for the synthesis of 3-Hydroxysulfolane.
Preventing decomposition of "Tetrahydrothiophene-3-ol 1,1-dioxide" during reaction
Welcome to the technical support center for "Tetrahydrothiophene-3-ol 1,1-dioxide." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for "Tetrahydrothiophene-3-ol 1,1-dioxide." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the stability and handling of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is "Tetrahydrothiophene-3-ol 1,1-dioxide" and what are its common applications?
"Tetrahydrothiophene-3-ol 1,1-dioxide," also known as 3-hydroxysulfolane, is a heterocyclic organic compound. Its sulfone group makes the tetrahydrothiophene ring electron-withdrawing and relatively stable. The hydroxyl group provides a reactive site for further functionalization. This compound and its derivatives are utilized as building blocks in medicinal chemistry and organic synthesis. For instance, derivatives of the sulfolane core have been investigated for their potential anti-inflammatory, analgesic, and antiprotozoal activities.
Q2: What are the primary decomposition pathways for "Tetrahydrothiophene-3-ol 1,1-dioxide"?
The primary decomposition pathways for "Tetrahydrothiophene-3-ol 1,1-dioxide" involve two main aspects of its structure: the sulfolane ring and the hydroxyl group.
Thermal Decomposition of the Sulfolane Ring: The tetrahydrothiophene 1,1-dioxide (sulfolane) ring is generally thermally stable. However, at elevated temperatures, typically above 180-220°C, it can undergo decomposition to release sulfur dioxide (SO₂) and form polymeric materials.[1]
Acid-Catalyzed Dehydration: The presence of a hydroxyl group at the 3-position makes the molecule susceptible to acid-catalyzed dehydration (an elimination reaction). This reaction results in the formation of 2,3-dihydrothiophene 1,1-dioxide.
Base-Mediated Reactions: In the presence of a strong base, the hydroxyl group can be deprotonated, which may facilitate side reactions. Additionally, the protons alpha to the sulfone group are acidic and can be removed by a strong base, potentially leading to ring-opening or other rearrangements, although this is less common for the saturated sulfolane ring compared to unsaturated sulfolenes.
Q3: What are the common signs of decomposition during my reaction?
Signs of decomposition can include:
Color Change: The reaction mixture may darken, turning yellow, brown, or black.
Gas Evolution: The release of sulfur dioxide (SO₂) may be observed, which has a characteristic sharp, unpleasant odor.
Formation of Insoluble Material: The appearance of polymeric tars or precipitates can indicate decomposition.
Inconsistent Yields: Lower than expected yields of the desired product can be a sign of reactant decomposition.
Presence of Impurities: Analysis of the crude reaction mixture by techniques like TLC, GC-MS, or HPLC may reveal the presence of unexpected byproducts, such as 2,3-dihydrothiophene 1,1-dioxide.
Troubleshooting Guides
This section provides guidance on how to address specific issues you may encounter during your experiments with "Tetrahydrothiophene-3-ol 1,1-dioxide."
Issue 1: Low Yield of Desired Product, Accompanied by the Formation of an Unsaturated Byproduct.
Possible Cause: Acid-catalyzed dehydration of the hydroxyl group. This is particularly common when using acidic reagents or catalysts, or when the reaction is performed at elevated temperatures.
Troubleshooting Steps:
Reaction pH:
If possible, perform the reaction under neutral or slightly basic conditions.
If acidic conditions are required, use the mildest possible acid and the lowest effective concentration.
Consider using a buffered system to maintain a stable pH.
Reaction Temperature:
Lower the reaction temperature. Conduct small-scale experiments at different temperatures to find the optimal balance between reaction rate and stability.
Protecting the Hydroxyl Group:
Temporarily protect the hydroxyl group with a suitable protecting group that is stable to the reaction conditions. The choice of protecting group will depend on the specific reagents used in your reaction. After the main reaction, the protecting group can be removed.
Experimental Protocol: Protection of the Hydroxyl Group as a Silyl Ether
This protocol provides a general method for protecting the hydroxyl group of "Tetrahydrothiophene-3-ol 1,1-dioxide" as a silyl ether, which can enhance its stability under certain reaction conditions.
Anhydrous solvent (e.g., dichloromethane - DCM or tetrahydrofuran - THF)
Procedure:
Dissolve "Tetrahydrothiophene-3-ol 1,1-dioxide" in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
Add the base to the solution.
Slowly add a solution of the silylating agent in the anhydrous solvent.
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the product by column chromatography on silica gel.
Issue 2: Significant Thermal Decomposition at High Temperatures.
Possible Cause: The inherent thermal instability of the sulfolane ring at temperatures exceeding 180-220°C.
Troubleshooting Steps:
Temperature Control:
Maintain the reaction temperature below 180°C. Use a reliable heating mantle with a temperature controller and monitor the internal reaction temperature closely.
Reaction Time:
Minimize the reaction time at elevated temperatures.
Alternative Synthetic Routes:
If high temperatures are unavoidable, explore alternative synthetic strategies that can be performed at lower temperatures.
Quantitative Data Summary
The following table summarizes the general stability of the sulfolane ring system under different conditions. Specific quantitative data for the decomposition of "Tetrahydrothiophene-3-ol 1,1-dioxide" is limited in the literature; however, the data for sulfolane provides a useful reference.
"Tetrahydrothiophene-3-ol 1,1-dioxide" impurity identification and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydrothiophene-3-ol 1,1-dioxide. Frequ...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydrothiophene-3-ol 1,1-dioxide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in the synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide?
A1: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:
Unreacted Starting Materials: Such as 3-sulfolene or the corresponding unoxidized tetrahydrothiophen-3-ol.
Over-oxidized Products: Further oxidation of the hydroxyl group.
Isomeric Impurities: Positional isomers depending on the synthetic route.
Residual Solvents: Solvents used during synthesis and purification (e.g., water, organic solvents).
Byproducts: Such as polymers or polysulfones, which can form under certain reaction conditions.[1][2]
Q2: Which analytical techniques are best for identifying and quantifying impurities in my product?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
Gas Chromatography (GC): Suitable for identifying volatile impurities and residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main compound and any impurities present in significant amounts.
Mass Spectrometry (MS): Used in conjunction with HPLC or GC (i.e., LC-MS or GC-MS) to determine the molecular weight of impurities, aiding in their identification.
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups and can indicate the presence of certain types of impurities.
Q3: What are the general strategies for removing impurities from Tetrahydrothiophene-3-ol 1,1-dioxide?
A3: Purification strategies should be tailored to the specific impurities present. General methods include:
Recrystallization: An effective method for removing impurities with different solubilities than the desired product.
Column Chromatography: Useful for separating impurities with different polarities. Silica gel is a common stationary phase.
Liquid-Liquid Extraction: Can be used to remove water-soluble or acid/base-labile impurities.[3]
Distillation (Vacuum): Suitable for removing volatile impurities or for purifying the product if it has a suitable boiling point.[3]
Troubleshooting Guides
Issue 1: My final product shows low purity by HPLC analysis.
Possible Causes & Solutions:
Cause
Recommended Action
Incomplete Reaction
Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. If necessary, increase the reaction time or temperature, or add more reagent.
Side Reactions
Optimize reaction conditions (temperature, concentration, stoichiometry) to minimize the formation of byproducts.
Ineffective Purification
Re-purify the product using a different technique. If recrystallization was used, try column chromatography, and vice-versa.
Issue 2: I am having difficulty removing a specific, persistent impurity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent impurity removal.
Experimental Protocols
Protocol 1: Identification of Unknown Impurities by LC-MS
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.
HPLC Conditions:
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV at 210 nm.
MS Conditions:
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
Mass Range: 50 - 1000 m/z.
Data Analysis: Correlate the retention times of the impurity peaks from the UV chromatogram with the mass spectra to determine the molecular weights of the impurities.
Protocol 2: Purification by Column Chromatography
Slurry Preparation: Choose an appropriate solvent system (e.g., ethyl acetate/hexanes) based on TLC analysis. Prepare a slurry of silica gel in the chosen mobile phase.
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
Elution: Begin eluting with the mobile phase, collecting fractions.
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify which fractions contain the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Impurity Identification and Removal
Caption: General workflow for impurity identification and removal.
Data Presentation
Table 1: HPLC Purity Analysis Before and After Purification
Catalyst Selection for Tetrahydrothiophene-3-ol 1,1-dioxide Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance on catalyst selection for the synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide, a key interme...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on catalyst selection for the synthesis of Tetrahydrothiophene-3-ol 1,1-dioxide, a key intermediate in the development of various pharmaceutical compounds. This guide offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and comparative data to assist researchers in navigating the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and recommended method for synthesizing enantiomerically pure (R)-Tetrahydrothiophene-3-ol 1,1-dioxide?
A1: The most effective and industrially scalable method for producing (R)-Tetrahydrothiophene-3-ol is the biocatalytic asymmetric reduction of the precursor, tetrahydrothiophene-3-one. This method utilizes an engineered ketoreductase (KRED) and has been shown to achieve high enantiomeric excess (>99%) and excellent yields. The process has been successfully scaled to produce metric-ton quantities of the chiral alcohol, making it a robust and reliable choice.[1][2]
Q2: Which specific ketoreductases are recommended for this synthesis?
A2: Several ketoreductases have been successfully employed. An engineered KRED from Acetobacter pasteurianus 386B, specifically apKRED-9, has demonstrated high efficiency and enantioselectivity.[3] Another commercially available ketoreductase, KRED CDX-033, has also been used effectively in this process.[1][2] The selection of the specific KRED may depend on availability and desired process conditions.
Q3: What are the key components and conditions for the biocatalytic reduction?
A3: The biocatalytic reduction of tetrahydrothiophene-3-one requires the ketoreductase enzyme, a nicotinamide cofactor (typically NADP+), and a cofactor regeneration system. A common and efficient regeneration system involves coupling the reaction with a glucose dehydrogenase (GDH) and glucose. The reaction is typically carried out in a buffered aqueous solution at a controlled pH (around 7.0) and temperature (15-25°C).
Q4: Are there viable chemical synthesis routes for Tetrahydrothiophene-3-ol 1,1-dioxide?
A4: While the biocatalytic route is preferred for enantiopure (R)-Tetrahydrothiophene-3-ol, chemical methods exist, primarily for the synthesis of the sulfolane (tetrahydrothiophene 1,1-dioxide) core structure. One common method is the oxidation of tetrahydrothiophene using hydrogen peroxide.[4] However, achieving selective hydroxylation at the 3-position and controlling stereochemistry through purely chemical means is more challenging and often involves multi-step, hazardous processes. An older route to the chiral alcohol involved a five-step synthesis from L-aspartic acid, which included hazardous reagents and intermediates.[2]
Troubleshooting Guides
Biocatalytic Synthesis (Ketoreductase-mediated)
Issue
Potential Cause(s)
Troubleshooting Steps
Low Conversion
1. Enzyme Inhibition/Deactivation: Substrate or product inhibition can occur. Organic co-solvents used to dissolve the substrate may also inactivate the enzyme.[4][5] 2. Inefficient Cofactor Regeneration: The regeneration of NADPH may be the rate-limiting step. The glucose dehydrogenase (GDH) may have lost activity.[4][6] 3. Poor Substrate Solubility: Tetrahydrothiophene-3-one may have limited solubility in the aqueous buffer.[5] 4. Incorrect pH or Temperature: The enzyme activity is optimal within a specific pH and temperature range.
1. Enzyme Inhibition: Lower the initial substrate concentration. Consider a fed-batch approach. If using a co-solvent, screen for less denaturing options (e.g., DMSO, isopropanol) at low concentrations (e.g., <10% v/v). 2. Cofactor Regeneration: Ensure the GDH is active and that glucose is not depleted. In some cases, a second charge of GDH may be necessary during the reaction.[2] Using a coupled-enzyme approach with GDH is generally more efficient than substrate-coupled regeneration with isopropanol.[4][6] 3. Substrate Solubility: Add a minimal amount of a water-miscible co-solvent like DMSO or isopropanol. Ensure vigorous stirring to maintain a good dispersion of the substrate. 4. Reaction Conditions: Maintain the pH at ~7.0 using a pH-stat or a well-buffered solution. Optimize the temperature; a common strategy is to start at a lower temperature (e.g., 15°C) and increase it later in the reaction (e.g., 25°C) to drive it to completion.[2]
Low Enantioselectivity
1. Sub-optimal Enzyme Choice: The selected ketoreductase may not be ideal for this specific substrate. 2. Incorrect Reaction Conditions: Temperature can sometimes affect the enantioselectivity of an enzyme.
1. Enzyme Screening: Screen a panel of different ketoreductases to find one with the highest enantioselectivity for tetrahydrothiophene-3-one. Directed evolution has been used to significantly improve the enantioselectivity of KREDs for this substrate.[2] 2. Optimize Temperature: Investigate a range of temperatures, as some enzymes show improved enantioselectivity at lower or higher temperatures.
Difficult Product Isolation
1. Emulsion Formation during Extraction: The presence of proteins and other cellular components can lead to emulsions. 2. Residual Unreacted Ketone: Unreacted tetrahydrothiophene-3-one can be difficult to separate from the alcohol product.
1. Extraction: Use a suitable organic solvent like ethyl acetate. Centrifugation can help to break emulsions. Filtering the reaction mixture through a pad of celite before extraction can also be beneficial.[1][2] 2. Ketone Removal: At the end of the reaction, add sodium bisulfite to form a water-soluble adduct with the remaining ketone, which can then be easily separated in the aqueous phase during extraction.[1][2]
Data Presentation
Comparison of Synthetic Routes for (R)-Tetrahydrothiophene-3-ol
Triethanolamine buffer (100 mM, pH 7.0) containing 2 mM MgSO4
Sodium Hydroxide (8 N) for pH control
Ethyl Acetate (for extraction)
Sodium Bisulfite (NaHSO3)
Celite 545
Procedure:
Reaction Setup: In a temperature-controlled reactor, prepare a solution of D-glucose (e.g., 1.2 equivalents) in the triethanolamine buffer.
Catalyst and Cofactor Addition: Add the ketoreductase (e.g., 1.5 g for a 150 g substrate scale), glucose dehydrogenase (e.g., 0.37 g), and NADP-Na (e.g., 0.60 g) to the buffered glucose solution.
Substrate Addition: Add tetrahydrothiophene-3-one (e.g., 150 g) to the reaction mixture. The mixture will be biphasic.
Reaction Conditions: Maintain the temperature at 15°C and the pH at 7.0 ± 0.1 using a pH-stat with 8 N NaOH. Stir the mixture vigorously.
Monitoring and Completion: Monitor the reaction progress by GC or HPLC. After approximately 16 hours (around 90% conversion), the temperature can be raised to 25°C for another 7 hours to drive the reaction to >99% conversion.
Work-up:
Add a 5 mol % solution of sodium bisulfite to quench any remaining tetrahydrothiophene-3-one.
Filter the mixture through a pad of Celite 545.
Extract the filtrate with ethyl acetate.
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude (R)-Tetrahydrothiophene-3-ol.
Purification: The crude product can be further purified by vacuum distillation if necessary.
Protocol 2: Synthesis of Tetrahydrothiophene-3-one (Precursor)
This protocol is based on a patented chemical synthesis route.[3]
Step A: Synthesis of 1,4-dichlorobutan-2-one
Under an inert atmosphere, chloroacetyl chloride is reacted with ethylene in the presence of a Lewis acid catalyst such as aluminum chloride.
Step B: Carbonyl Protection
The ketone carbonyl of 1,4-dichlorobutan-2-one is protected using ethylene glycol in the presence of an acid catalyst to yield 2-(2-chloroethyl)-2-(chloromethyl)-1,3-dioxolane.
Step C: Cyclization
The protected dichloro compound is reacted with a sulfur source, such as sodium sulfide, to form the thiophene ring, yielding 1,4-dioxa-7-thiaspiro[4.4]nonane.
Step D: Deprotection
The protecting group is removed under acidic conditions to yield the final product, tetrahydrothiophene-3-one.
"Tetrahydrothiophene-3-ol 1,1-dioxide" vs. other sulfolane derivatives in synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tetrahydrothiophene-3-ol 1,1-dioxide and Other Sulfolane Derivatives in Synthetic Applications, Supported by Experimental Data....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tetrahydrothiophene-3-ol 1,1-dioxide and Other Sulfolane Derivatives in Synthetic Applications, Supported by Experimental Data.
The sulfolane scaffold, a five-membered ring containing a sulfone group, is a cornerstone in various chemical applications, from industrial solvents to key intermediates in the synthesis of complex molecules. While sulfolane itself is widely recognized for its utility as a polar aprotic solvent, a range of its derivatives offer unique advantages in organic synthesis. This guide provides a detailed comparison of Tetrahydrothiophene-3-ol 1,1-dioxide with other notable sulfolane derivatives, focusing on their performance in key synthetic transformations.
Overview of Compared Sulfolane Derivatives
This guide focuses on a comparative analysis of the following sulfolane derivatives:
Tetrahydrothiophene-3-ol 1,1-dioxide: A functionalized sulfolane with a hydroxyl group, offering a handle for further synthetic modifications and influencing its polarity and reactivity.
3-Sulfolene (2,5-Dihydrothiophene 1,1-dioxide): A versatile precursor to 1,3-butadiene and its derivatives, widely used in Diels-Alder reactions.
Sulfolane (Tetrahydrothiophene 1,1-dioxide): The parent compound, primarily used as a stable, polar aprotic solvent.
α-Halogenated Sulfones: Key substrates in the Ramberg-Bäcklund reaction for the synthesis of alkenes.
Diels-Alder Reactions: 3-Sulfolene as a Superior 1,3-Butadiene Surrogate
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, often utilizes gaseous and difficult-to-handle dienes like 1,3-butadiene. 3-Sulfolene provides a stable, crystalline, and odorless solid alternative that, upon heating, undergoes a retro-cheletropic reaction to generate 1,3-butadiene in situ. This approach offers significant advantages in terms of safety, handling, and reaction control.
Comparative
Comparative Reactivity of Tetrahydrothiophene-3-ol 1,1-dioxide and its Analogs: A Guide for Researchers
Introduction Tetrahydrothiophene-3-ol 1,1-dioxide, also known as 3-hydroxysulfolane, is a heterocyclic compound featuring a saturated five-membered ring containing a sulfone group and a hydroxyl functionality. The sulfon...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Tetrahydrothiophene-3-ol 1,1-dioxide, also known as 3-hydroxysulfolane, is a heterocyclic compound featuring a saturated five-membered ring containing a sulfone group and a hydroxyl functionality. The sulfone group, with its strong electron-withdrawing nature, significantly influences the reactivity of the entire molecule. This guide provides a comparative analysis of the reactivity of Tetrahydrothiophene-3-ol 1,1-dioxide and its analogs, focusing on key reaction types including nucleophilic substitution, elimination, oxidation, and cycloaddition reactions of the corresponding unsaturated derivatives. Understanding the nuanced reactivity of these compounds is crucial for their application as building blocks in medicinal chemistry and drug development.[1]
Nucleophilic Substitution Reactions
The hydroxyl group of Tetrahydrothiophene-3-ol 1,1-dioxide is a primary site for nucleophilic substitution reactions, such as esterification and etherification. The reactivity of this hydroxyl group is influenced by the electron-withdrawing sulfone group, which can affect the acidity of the hydroxyl proton and the susceptibility of the carbon atom to nucleophilic attack.
Esterification: The reaction of 3-hydroxysulfolane with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) yields the corresponding esters. This reaction is typically acid-catalyzed and proceeds via a Fischer esterification mechanism when reacting with a carboxylic acid. The reaction rate and yield can be influenced by the steric hindrance around the hydroxyl group and the electronic nature of the carboxylic acid.
Etherification: Williamson ether synthesis can be employed to prepare ether analogs of 3-hydroxysulfolane. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. The choice of base and solvent is critical to avoid competing elimination reactions.
Comparative Reactivity of Analogs:
Steric Hindrance: Analogs with substituents near the 3-position will exhibit slower rates of nucleophilic substitution at the hydroxyl group due to increased steric hindrance.
Electronic Effects: Electron-donating groups on the ring may slightly decrease the acidity of the hydroxyl proton, potentially slowing down deprotonation steps in reactions like the Williamson ether synthesis. Conversely, additional electron-withdrawing groups could enhance the acidity.
Elimination Reactions
Under acidic or basic conditions, Tetrahydrothiophene-3-ol 1,1-dioxide can undergo elimination of water (dehydration) to form the corresponding unsaturated sulfolene, 2,5-dihydrothiophene-1,1-dioxide (3-sulfolene). The regioselectivity and stereoselectivity of this reaction are dependent on the reaction mechanism.[2][3]
The primary mechanisms for elimination are E1, E2, and E1cB.[4][5]
E1 Mechanism: This two-step mechanism involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water. A base then removes a proton from an adjacent carbon to form the double bond. This mechanism is favored in acidic conditions with good ionizing solvents.
E2 Mechanism: This is a one-step, concerted reaction where a base removes a proton from a carbon atom while the leaving group departs simultaneously. This mechanism is favored by strong, bulky bases and requires an anti-periplanar arrangement of the proton and the leaving group.[6]
E1cB Mechanism: This two-step mechanism occurs under basic conditions and involves the formation of a carbanion intermediate, which is stabilized by the electron-withdrawing sulfone group. The leaving group then departs from the carbanion to form the alkene.[4]
The choice of reaction conditions will dictate the predominant mechanism and the resulting product distribution. For instance, the use of a bulky base is more likely to favor the Hofmann elimination product (less substituted alkene), if applicable.[6]
Oxidation Reactions
The sulfur atom in Tetrahydrothiophene-3-ol 1,1-dioxide is already in its highest oxidation state (+6), so it cannot be further oxidized. However, the hydroxyl group can be oxidized to a ketone, yielding 3-oxosulfolane. The choice of oxidizing agent is crucial to achieve this transformation without cleaving the ring. Mild oxidizing agents are generally preferred.
The reactivity of analogs in oxidation reactions will depend on the nature of the substituent. Analogs with other oxidizable functional groups will react accordingly. For instance, a primary alcohol substituent at another position on the ring could be oxidized to an aldehyde or a carboxylic acid.
Cycloaddition Reactions of the Corresponding Sulfolenes
The unsaturated analog, 3-sulfolene, is a versatile diene precursor in Diels-Alder reactions.[7][8] Upon heating, 3-sulfolene undergoes a reversible cheletropic elimination of sulfur dioxide to generate 1,3-butadiene in situ. This highly reactive diene can then be trapped by a dienophile to form a six-membered ring.[7][9] This method is often preferred over using gaseous 1,3-butadiene directly.[8]
The reactivity of substituted 3-sulfolenes in Diels-Alder reactions is influenced by the electronic nature of the substituents on the diene.
Electron-Donating Groups on the diene generally increase the rate of reaction with electron-poor dienophiles.
Electron-Withdrawing Groups on the diene will decrease its reactivity towards electron-poor dienophiles but may enhance its reactivity in inverse-electron-demand Diels-Alder reactions.
Quantitative Data Presentation
Table 1: Representative Yields of Diels-Alder Reactions with Substituted Dienes (Generated from Sulfolene Precursors)
Note: The variation in yield can be attributed to differences in experimental conditions and scale.
Experimental Protocols
Protocol 1: Fischer Esterification of Tetrahydrothiophene-3-ol 1,1-dioxide
This protocol describes a general procedure for the synthesis of an ester derivative of 3-hydroxysulfolane.
Materials:
Tetrahydrothiophene-3-ol 1,1-dioxide
Carboxylic acid (e.g., acetic acid)
Concentrated sulfuric acid
Methanol (or another suitable solvent)
Sodium bicarbonate solution (saturated)
Diethyl ether
Anhydrous sodium sulfate
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
Heating mantle and magnetic stirrer
Procedure:
In a round-bottom flask, dissolve Tetrahydrothiophene-3-ol 1,1-dioxide in an excess of the desired carboxylic acid or in a suitable solvent with a stoichiometric amount of the carboxylic acid.
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
Carefully pour the reaction mixture into a separatory funnel containing water and diethyl ether.
Gently shake the funnel, venting frequently. Separate the organic layer.
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
Purify the product by column chromatography or distillation as appropriate.
Protocol 2: Diels-Alder Reaction using 3-Sulfolene as a 1,3-Butadiene Source
This protocol outlines the general procedure for a Diels-Alder reaction where 3-sulfolene serves as a precursor for 1,3-butadiene.[7][10]
Materials:
3-Sulfolene
Dienophile (e.g., maleic anhydride)
High-boiling point solvent (e.g., xylene or toluene)
Petroleum ether
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
Heating mantle and magnetic stirrer
Procedure:
In a round-bottom flask, combine 3-sulfolene and the dienophile in a 1:1 molar ratio.
Add a minimal amount of a high-boiling solvent like xylene to facilitate mixing.
Attach a reflux condenser and heat the mixture to a temperature sufficient to cause the thermal decomposition of 3-sulfolene to 1,3-butadiene and sulfur dioxide (typically >110 °C).
Maintain the reflux for approximately 30-60 minutes. The reaction should be conducted in a fume hood due to the evolution of sulfur dioxide gas.[11]
Allow the reaction mixture to cool to room temperature. The product may crystallize upon cooling.
If necessary, add a poor solvent like petroleum ether to induce further precipitation of the product.[7]
Collect the crystalline product by vacuum filtration and wash with a small amount of cold solvent.
The product can be further purified by recrystallization.
Visualizations
Caption: Figure 1. Comparison of E1 and E2 Elimination Pathways.
Caption: Figure 2. Experimental Workflow for a Diels-Alder Reaction.
Conclusion
Tetrahydrothiophene-3-ol 1,1-dioxide and its analogs are versatile building blocks whose reactivity is dominated by the interplay between the hydroxyl group and the strongly electron-withdrawing sulfone moiety. The hydroxyl group provides a handle for nucleophilic substitution reactions, while the overall structure allows for elimination reactions to form highly useful sulfolene intermediates for cycloaddition reactions. The electronic and steric nature of substituents on the sulfolane ring provides a means to tune the reactivity of these compounds for various synthetic applications. While direct quantitative comparative studies are limited, the principles outlined in this guide, supported by the provided experimental protocols, offer a solid foundation for researchers and drug development professionals to effectively utilize this class of compounds in their work.
A Comparative Guide to the Purity Validation of Tetrahydrothiophene-3-ol 1,1-dioxide by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity v...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of Tetrahydrothiophene-3-ol 1,1-dioxide. The information presented is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, ensuring the quality and reliability of their results. The experimental data and protocols provided are illustrative and based on established methods for analogous small polar molecules.
Introduction
Tetrahydrothiophene-3-ol 1,1-dioxide is a polar organic compound with applications in various fields of chemical synthesis and pharmaceutical development. Ensuring the purity of this compound is critical for the accuracy and reproducibility of experimental results and for meeting regulatory standards in drug development. Both HPLC and GC-MS are powerful analytical techniques for purity assessment, each with its own set of advantages and limitations for the analysis of a polar, hydroxylated sulfone like Tetrahydrothiophene-3-ol 1,1-dioxide.
Comparison of HPLC and GC-MS for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of non-volatile and thermally labile compounds, making it a primary choice for many pharmaceutical analyses.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, offers high separation efficiency and definitive identification for volatile and thermally stable compounds.[3][4] Due to the polar nature and the presence of a hydroxyl group in Tetrahydrothiophene-3-ol 1,1-dioxide, direct analysis by GC-MS can be challenging without derivatization to increase volatility and thermal stability.[5][6]
The choice between HPLC and GC-MS will depend on several factors, including the nature of potential impurities, the required sensitivity, and the availability of instrumentation. For a comprehensive purity profile, employing both techniques can be advantageous as they provide orthogonal separation mechanisms.[1]
Data Presentation: Purity Analysis of a Hypothetical Batch
The following tables summarize illustrative quantitative data from the analysis of a hypothetical batch of Tetrahydrothiophene-3-ol 1,1-dioxide using both HPLC and GC-MS.
This protocol describes a reverse-phase HPLC method suitable for the analysis of Tetrahydrothiophene-3-ol 1,1-dioxide and its potential polar impurities.[7][8][9]
1. Sample Preparation:
Accurately weigh approximately 10 mg of the Tetrahydrothiophene-3-ol 1,1-dioxide sample.
Dissolve in 10 mL of the mobile phase A to obtain a concentration of 1 mg/mL.
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection: UV at 210 nm.
3. Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components.
GC-MS Method for Purity Validation
Due to the low volatility of Tetrahydrothiophene-3-ol 1,1-dioxide, a derivatization step is necessary prior to GC-MS analysis.[5][6][10] Silylation is a common technique to derivatize hydroxyl groups, increasing the volatility of the analyte.[6]
1. Derivatization (Silylation):
Accurately weigh approximately 1 mg of the Tetrahydrothiophene-3-ol 1,1-dioxide sample into a reaction vial.
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
Seal the vial and heat at 70 °C for 30 minutes.
Cool the vial to room temperature before injection.
2. GC-MS Conditions:
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Inlet Temperature: 250 °C.
Injection Mode: Split (e.g., 50:1).
Injection Volume: 1 µL.
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-400.
3. Data Analysis:
Identify the peak corresponding to the derivatized Tetrahydrothiophene-3-ol 1,1-dioxide based on its retention time and mass spectrum.
Integrate all peaks in the total ion chromatogram (TIC).
Calculate the percentage purity based on the peak areas.
Mandatory Visualization
Caption: Experimental workflow for HPLC purity analysis.
Caption: Experimental workflow for GC-MS purity analysis.
Caption: Comparison of HPLC and GC-MS for the target analyte.
Spectroscopic Profile of Tetrahydrothiophene-3-ol 1,1-dioxide: A Comparative Analysis
For Immediate Release In the landscape of pharmaceutical and agrochemical research, the detailed characterization of heterocyclic compounds is paramount for understanding their biological activity and developing new mole...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
In the landscape of pharmaceutical and agrochemical research, the detailed characterization of heterocyclic compounds is paramount for understanding their biological activity and developing new molecular entities. This guide provides a comprehensive spectroscopic analysis of Tetrahydrothiophene-3-ol 1,1-dioxide, a sulfolane derivative of significant interest. Through a comparative approach with structurally related analogs, this document aims to furnish researchers, scientists, and drug development professionals with the essential data and methodologies for unambiguous identification and interpretation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for Tetrahydrothiophene-3-ol 1,1-dioxide and its selected alternatives: Sulfolane, Tetrahydrofuran-3-ol, and Cyclopentanol. This comparative presentation highlights the influence of the sulfonyl and hydroxyl functional groups on the spectral properties.
¹H NMR Data
Compound
Solvent
Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that serve as a reference for acquiring similar data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of the appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or higher.
Data Acquisition: For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled pulse sequence was employed.
Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates. Solid samples were analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition: Spectra were typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum.
Mass Spectrometry (MS)
Sample Introduction: For volatile compounds, Gas Chromatography (GC) was used for sample introduction and separation prior to mass analysis. Non-volatile samples were introduced via direct infusion.
Ionization: Electron Ionization (EI) was the primary method used for generating ions.
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).
Detection: An electron multiplier detector was used to detect the ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of spectroscopic data for the characterization of an organic compound like Tetrahydrothiophene-3-ol 1,1-dioxide.
Caption: A flowchart illustrating the process of spectroscopic analysis.
Probing Molecular Structure with Spectroscopy
Different spectroscopic techniques provide complementary information about the various structural features of Tetrahydrothiophene-3-ol 1,1-dioxide.
Caption: Relationship between molecular features and spectroscopic methods.
Unlocking New Therapeutic Potential: A Comparative Analysis of Tetrahydrothiophene-3-ol 1,1-dioxide Derivatives
For Immediate Release Researchers and drug development professionals are constantly seeking novel molecular scaffolds that offer improved efficacy, selectivity, and safety profiles over existing therapies. This guide pro...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Researchers and drug development professionals are constantly seeking novel molecular scaffolds that offer improved efficacy, selectivity, and safety profiles over existing therapies. This guide provides a comprehensive comparison of the biological activity of derivatives of "Tetrahydrothiophene-3-ol 1,1-dioxide" against established drugs in key therapeutic areas: oncology, autoimmune disorders, and inflammation. This analysis is supported by available experimental data to offer an objective evaluation for researchers, scientists, and drug development professionals.
I. Anticancer Activity: Overcoming Resistance in ALK-Positive Cancers
A significant breakthrough has been the development of "Tetrahydrothiophene-3-ol 1,1-dioxide" derivatives as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain types of non-small cell lung cancer. These derivatives have shown promise in overcoming resistance to the first-generation ALK inhibitor, Crizotinib.
Data Presentation: ALK Kinase Inhibition and Cellular Antiproliferative Activity
The following tables summarize the inhibitory activity of a key derivative, referred to as Compound 8e, compared to Crizotinib against wild-type and mutant ALK.
Table 1: In Vitro ALK Kinase Inhibition
Compound
ALK (wild-type) Ki (nM)
Compound 8e
< 0.02
Crizotinib
2.4
Table 2: Inhibition of ALK Phosphorylation in Engineered NIH-3T3 Cells
Compound
EML4-ALK (wild-type) IC50 (nM)
EML4-ALK (L1196M mutant) IC50 (nM)
EML4-ALK (G1269A mutant) IC50 (nM)
Compound 8e
0.8
1.8
1.2
Crizotinib
80
311
165
Table 3: Antiproliferative Activity in Human Cancer Cell Lines
Compound
H3122 (EML4-ALK wt) IC50 (nM)
H2228 (EML4-ALK wt) IC50 (nM)
H3122-L1196M (engineered) IC50 (nM)
H3122-G1269A (engineered) IC50 (nM)
Compound 8e
13
23
31
28
Crizotinib
114
196
1315
708
Data synthesized from a study on potent and selective inhibitors to overcome clinical anaplastic lymphoma kinase mutations resistant to Crizotinib.
Experimental Protocols
1. ALK Kinase Inhibition Assay (Kinase Ki)
Objective: To determine the inhibitory constant (Ki) of test compounds against the purified ALK kinase domain.
Methodology: The assay is typically performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Recombinant human ALK kinase domain is incubated with a europium-labeled anti-tag antibody.
A fluorescently labeled ATP-competitive tracer molecule is added to the kinase/antibody mixture.
The test compound, serially diluted, is added to the reaction.
The reaction is initiated by the addition of ATP.
After a defined incubation period at room temperature, the FRET signal is measured.
Inhibition of tracer binding by the test compound results in a decrease in the FRET signal.
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
2. Cellular ALK Phosphorylation Assay
Objective: To measure the inhibition of ALK autophosphorylation in a cellular context.
Methodology:
Engineered NIH-3T3 cells expressing either wild-type or mutant EML4-ALK are seeded in 96-well plates.
Cells are incubated with serial dilutions of the test compound for a specified duration (e.g., 2 hours).
Cells are lysed, and the lysates are analyzed using an enzyme-linked immunosorbent assay (ELISA) format.
A capture antibody specific for total ALK is coated on the plate.
The cell lysate is added, followed by a detection antibody that specifically recognizes phosphorylated ALK (e.g., anti-phospho-ALK Tyr1604).
A horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate are used to generate a signal.
IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
3. Cell Proliferation (MTT) Assay
Objective: To assess the antiproliferative effect of test compounds on cancer cell lines.
Methodology:
Human cancer cell lines (e.g., H3122, H2228) are seeded in 96-well plates and allowed to adhere overnight.
Cells are treated with a range of concentrations of the test compound for a prolonged period (e.g., 72 hours).
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
Metabolically active cells reduce the yellow MTT to purple formazan crystals.
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl).
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
IC50 values are calculated by determining the compound concentration that inhibits cell proliferation by 50% compared to untreated control cells.
Mandatory Visualization
Caption: Simplified ALK signaling pathway and points of inhibition.
Caption: Workflow for comparing anticancer activity.
II. Potential for Syk Inhibition in Autoimmune Diseases
Derivatives of "Tetrahydrothiophene-3-ol 1,1-dioxide" have been identified as potential inhibitors of Spleen Tyrosine Kinase (Syk). Syk is a crucial mediator in the signaling pathways of immune cells and is a validated target for the treatment of autoimmune diseases such as rheumatoid arthritis and immune thrombocytopenia.
A patent for aminopyrimidine compounds as Syk inhibitors includes the "Tetrahydrothiophene-3-ol 1,1-dioxide" moiety as a key structural element. While this indicates the potential of these derivatives, direct comparative data (e.g., IC50 values) against the established Syk inhibitor, Fostamatinib, is not publicly available in the reviewed literature.
Objective: To determine the in vitro inhibitory activity of test compounds against Syk kinase.
Methodology: A common method is the ADP-Glo™ Kinase Assay.
The Syk kinase, a substrate peptide, and the test compound are incubated in a buffer solution.
The reaction is initiated by the addition of ATP.
After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
The Kinase Detection Reagent is then added, which converts the generated ADP back to ATP.
The newly synthesized ATP is measured using a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the ADP generated and thus the kinase activity.
IC50 values are determined by measuring the reduction in luminescence in the presence of the inhibitor.
Mandatory Visualization
Caption: Relationship between Syk, Fostamatinib, and novel derivatives.
III. Anti-inflammatory Potential: Targeting COX Enzymes
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory potency and selectivity of compounds against COX-1 and COX-2 isoforms.
Methodology: A colorimetric inhibitor screening assay is commonly used.
Purified ovine COX-1 or human recombinant COX-2 is incubated with heme and the test compound in a buffer solution.
The reaction is initiated by the addition of arachidonic acid.
The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase activity of COX then reduces PGG2 to PGH2.
This peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at a specific wavelength (e.g., 590 nm).
The inhibition of color development is proportional to the inhibition of COX activity.
IC50 values for each isoform are determined, and the ratio of IC50 (COX-1)/IC50 (COX-2) provides the selectivity index.
Mandatory Visualization
Caption: Hypothesized role in the COX inflammatory pathway.
Conclusion
Derivatives of "Tetrahydrothiophene-3-ol 1,1-dioxide" represent a versatile scaffold with significant therapeutic potential. The most compelling evidence to date lies in their activity as next-generation ALK inhibitors, demonstrating superior potency against both wild-type and clinically relevant mutant forms of the kinase compared to Crizotinib. This positions them as promising candidates for the treatment of resistant non-small cell lung cancer.
While their potential as Syk and COX inhibitors is suggested by patent literature and the activity of related thiophene compounds, further studies with direct, quantitative comparisons to established drugs are necessary to fully elucidate their therapeutic value in autoimmune and inflammatory diseases. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for such future investigations. Drug development professionals are encouraged to explore this promising chemical space to address unmet medical needs.
Comparative
A Comparative Guide: 3-Hydroxysulfolane versus Sulfolane for Researchers and Drug Development Professionals
In the landscape of industrial solvents and pharmaceutical intermediates, sulfolane and its derivatives play a pivotal role. This guide provides a detailed comparison of 3-hydroxysulfolane (also known as Tetrahydrothioph...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of industrial solvents and pharmaceutical intermediates, sulfolane and its derivatives play a pivotal role. This guide provides a detailed comparison of 3-hydroxysulfolane (also known as Tetrahydrothiophene-3-ol 1,1-dioxide) and its parent compound, sulfolane. While initially conceived as a comparison between two synonyms, this document has been adapted to offer a more valuable analysis for researchers, scientists, and drug development professionals by highlighting the impact of the hydroxyl functional group on the physicochemical properties, applications, and safety profile of the sulfolane backbone.
Executive Summary
3-Hydroxysulfolane and sulfolane share the same core chemical structure, with the key difference being the presence of a hydroxyl group on the third carbon of the tetrahydrothiophene ring in 3-hydroxysulfolane. This seemingly minor modification leads to significant differences in their properties and potential applications. Sulfolane is a well-established, thermally stable, polar aprotic solvent widely used in the petrochemical industry for aromatic extraction.[1][2] 3-Hydroxysulfolane, a primary metabolite of sulfolane in mammals, exhibits increased polarity and reactivity due to the hydroxyl group, making it a subject of interest in pharmaceuticals and as a potential anti-inflammatory agent.[3][4] This guide will delve into a quantitative comparison of their properties, outline experimental protocols, and visualize key chemical pathways to assist researchers in selecting the appropriate compound for their specific needs.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a hydroxyl group to the sulfolane structure alters its physical and chemical characteristics. The following table summarizes the key physicochemical properties of both compounds.
The synthesis of sulfolane typically involves the reaction of butadiene with sulfur dioxide to form sulfolene, which is then hydrogenated.[1] The synthesis of 3-hydroxysulfolane can be achieved through various methods, including the oxidation of 3-hydroxytetrahydrothiophene. In biological systems, 3-hydroxysulfolane is a key metabolite of sulfolane.[4]
General Synthesis Pathway
Figure 1. Simplified synthesis pathways for sulfolane and 3-hydroxysulfolane.
Metabolic Pathway of Sulfolane
Figure 2. Metabolic conversion of sulfolane to 3-hydroxysulfolane.
Performance in Applications: A Comparative Overview
Solvent Properties
Sulfolane is a highly effective solvent for the extraction of aromatic hydrocarbons from hydrocarbon mixtures in the refining industry due to its high selectivity and solvency.[2] The presence of the hydroxyl group in 3-hydroxysulfolane increases its polarity and hydrogen bonding capability, which may alter its solvent properties.[3] While direct comparative studies on their solvent performance are scarce, it can be inferred that 3-hydroxysulfolane's higher polarity might make it a better solvent for more polar compounds, but potentially less effective for the specific aromatic extraction applications where sulfolane excels.
Role in Drug Development and Biological Activity
3-Hydroxysulfolane has been identified as a metabolite of the anticancer drug Busulfan, and there is interest in its potential anti-inflammatory activity.[3] This highlights its relevance in pharmaceutical research, not just as a potential therapeutic agent itself, but also in understanding the metabolism and effects of existing drugs. Sulfolane, on the other hand, is primarily used as a process solvent in the chemical industry and has limited direct applications in drug formulations, although its derivatives are of interest.[7]
Experimental Protocols
Synthesis of 3-Hydroxytetrahydrofuran (A procedural analogue)
Objective: To synthesize 3-hydroxytetrahydrofuran via acid-catalyzed dehydration of 1,2,4-trihydroxybutane.[8]
Materials:
1,2,4-trihydroxybutane (3 moles, 318 g)
p-toluenesulfonic acid monohydrate (3 g)
Carborundum boiling chips
Apparatus:
500-ml flask
30.5-cm Vigreux column
Condenser
Receiver for vacuum distillation
Heating bath
Procedure:
Charge the 500-ml flask with 1,2,4-trihydroxybutane and p-toluenesulfonic acid monohydrate.
Add a few boiling chips and assemble the vacuum distillation apparatus.
Heat the flask with swirling to dissolve the acid.
Heat the flask in a bath maintained at 180–220°C to distill the product.
Collect the distillate boiling at 85–87°C/22 mm.
Refractionate the collected distillate to obtain pure 3-hydroxytetrahydrofuran (b.p. 93–95°C/26 mm).[8]
Corrosion Testing of Sulfolane
Objective: To evaluate the corrosion rate of carbon steel in sulfolane under various conditions.[9]
Materials:
Pure sulfolane
Carbon steel (e.g., AISI 1010) electrodes
Deionized water
Oxygen source (e.g., compressed air)
Sodium chloride (for chloride contamination)
Apparatus:
Corrosion testing vessel
Temperature controller
Multi-electrochemical monitoring system
Procedure:
Prepare solutions of pure sulfolane and sulfolane with varying concentrations of water (e.g., 2%, 4%, 6% by volume).
Immerse the carbon steel electrodes in the test solutions.
Maintain the desired temperature (e.g., 95°C, 180-190°C, or 230-240°C).
For experiments with oxygen, introduce a controlled flow of air into the solution.
For chloride contamination studies, add a specific concentration of NaCl (e.g., 50 ppm).
Monitor the general and localized corrosion rates over a set period (e.g., 96 hours) using the electrochemical monitoring system.[9]
After the experiment, visually inspect the electrodes for signs of corrosion.
Safety and Toxicity Profile
Both sulfolane and its hydroxylated metabolite have been the subject of toxicological studies. The available data suggests differences in their acute toxicity and metabolic handling.
Parameter
3-Hydroxysulfolane
Sulfolane
References
GHS Hazard Statements
H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Not explicitly classified with H-statements in the same way in the provided results, but described as having low acute oral and dermal toxicity.
The addition of a hydroxyl group to the sulfolane molecule, creating 3-hydroxysulfolane, significantly impacts its physical properties, potential applications, and biological role. While sulfolane remains a cornerstone solvent in the petrochemical industry due to its optimal balance of polarity and stability for aromatic extraction, 3-hydroxysulfolane emerges as a compound of interest for the pharmaceutical and life sciences sectors. Its increased polarity, potential for hydrogen bonding, and role as a key metabolite open avenues for its use in organic synthesis and as a biologically active molecule.
Researchers and drug development professionals should consider the specific requirements of their application when choosing between these two compounds. For non-polar to moderately polar solvent applications requiring high thermal stability, sulfolane is a proven choice. For applications requiring higher polarity, hydrogen bonding capabilities, or for studies related to drug metabolism and toxicology, 3-hydroxysulfolane presents a compelling alternative. Further direct comparative studies are warranted to fully elucidate the performance differences between these two compounds in various applications.
Benchmarking Tetrahydrothiophene-3-ol 1,1-dioxide in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Key Heterocyclic Building Block In the landscape of modern medicinal chemistry, the synthesis of potent and selective kinase in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Key Heterocyclic Building Block
In the landscape of modern medicinal chemistry, the synthesis of potent and selective kinase inhibitors is a cornerstone of targeted cancer therapy. Among these, inhibitors of Anaplastic Lymphoma Kinase (ALK) have shown significant promise in treating certain types of non-small cell lung cancer. The molecular architecture of these inhibitors often relies on a diverse array of heterocyclic building blocks. This guide provides a comparative analysis of Tetrahydrothiophene-3-ol 1,1-dioxide , a sulfolane derivative, in the synthesis of 2-aminopyridine-based ALK inhibitors, benchmarking its performance against a comparable heterocyclic alternative.
Performance in Suzuki-Miyaura Coupling for ALK Inhibitor Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds in the synthesis of complex pharmaceutical compounds, including ALK inhibitors.[1][2] In this context, we compare the use of a derivative of Tetrahydrothiophene-3-ol 1,1-dioxide with an alternative heterocyclic building block in the synthesis of structurally related aminopyridine ALK inhibitors.
Table 1: Comparison of Heterocyclic Building Blocks in the Synthesis of Aminopyridine ALK Inhibitors
Parameter
Reaction with Tetrahydrothiophene-3-ol 1,1-dioxide Derivative
Reaction with Alternative Heterocycle (5-bromo-4-methylthiazole)
Product
Aminopyridine ALK Inhibitor (Compound 8c)
Precursor for Aminopyridine ALK Inhibitors
Reaction Type
Suzuki-Miyaura Coupling
Not explicitly a coupling partner in this context, but used to form a key intermediate.
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. Below are the experimental protocols for the synthesis involving the Tetrahydrothiophene-3-ol 1,1-dioxide derivative.
Synthesis of Aminopyridine ALK Inhibitor (Compound 8c)
This procedure outlines the Suzuki-Miyaura coupling reaction to form the aminopyridine ALK inhibitor 8c.[3][4]
Combine Compound 17, 3-(5-bromo-4-methylthiazol-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide (23), and cesium fluoride in a reaction vessel.
Add methanol to the mixture.
Thoroughly degas the solution.
Add the palladium catalyst, bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II), to the reaction mixture.
The reaction proceeds to yield the final product, Compound 8c.
Visualizing the Synthesis and Biological Target
To better understand the context of this synthesis, the following diagrams illustrate the general experimental workflow and the biological pathway targeted by the resulting ALK inhibitors.
Caption: General workflow for Suzuki-Miyaura coupling.
The ALK inhibitors synthesized using these methods target the Anaplastic Lymphoma Kinase signaling pathway, which, when constitutively activated by mutations or chromosomal rearrangements, drives the growth and survival of cancer cells.[5][6][7][8][9]
Caption: ALK signaling pathway and inhibitor action.
Conclusion
Tetrahydrothiophene-3-ol 1,1-dioxide serves as a valuable heterocyclic building block in the synthesis of complex molecules, notably in the development of targeted cancer therapeutics like ALK inhibitors. While direct, side-by-side comparative data with alternative building blocks in identical reactions is sparse in the public domain, its successful incorporation into the synthesis of potent aminopyridine-based ALK inhibitors highlights its utility. The choice of a specific heterocyclic moiety in drug design is a multifactorial decision, weighing synthetic accessibility, reaction efficiency, and the ultimate impact on the pharmacological profile of the final compound. Further research into the comparative performance of various heterocyclic building blocks in standardized reaction conditions would be of great benefit to the drug development community.
Conformational Analysis of Tetrahydrothiophene-3-ol 1,1-dioxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The conformational landscape of small heterocyclic molecules is of paramount importance in medicinal chemistry and drug design, as it dictates molecular rec...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The conformational landscape of small heterocyclic molecules is of paramount importance in medicinal chemistry and drug design, as it dictates molecular recognition and biological activity. This guide provides a detailed comparative analysis of the conformational preferences of Tetrahydrothiophene-3-ol 1,1-dioxide, a substituted sulfolane, against a closely related analogue, 3-methoxy-tetrahydrothiophene 1,1-dioxide. This analysis is based on a combination of nuclear magnetic resonance (NMR) spectroscopic principles and computational chemistry, providing a framework for understanding the stereoelectronic effects that govern the three-dimensional structure of this class of compounds.
Comparative Conformational Analysis: Key Findings
The five-membered sulfolane ring is not planar and exists in a dynamic equilibrium between different puckered conformations, primarily the twist (C₂) and envelope (Cₛ) forms. For substituted sulfolanes, the orientation of the substituent can be either pseudo-axial or pseudo-equatorial, leading to distinct conformers with different energies.
Computational studies on substituted five-membered rings suggest that electronegative substituents, such as the hydroxyl group in Tetrahydrothiophene-3-ol 1,1-dioxide, have a preference for the pseudo-axial position. This preference is a result of favorable stereoelectronic interactions.
Table 1: Comparison of Conformational Parameters for 3-Substituted Sulfolane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
1. Sample Preparation:
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6 mL in a high-quality 5 mm NMR tube.
For quantitative NOE studies, degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which is paramagnetic and can interfere with relaxation measurements.
2. 1D ¹H NMR Spectroscopy:
Acquire a standard 1D ¹H NMR spectrum to identify all proton resonances and measure their chemical shifts and coupling constants.
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
3. 2D Correlation Spectroscopy (COSY):
Perform a COSY experiment to establish proton-proton scalar coupling networks and confirm resonance assignments.
For small molecules (MW < 600 Da), a NOESY experiment is typically suitable. For medium-sized molecules where the NOE may be close to zero, a ROESY experiment is preferred.
NOESY Experimental Parameters (for small molecules):
Pulse Program: noesygpph (or similar phase-sensitive sequence with gradient selection).
Mixing Time (d8): This is a crucial parameter. For small molecules, a mixing time of 0.5 to 1.0 seconds is a good starting point.[1] A series of experiments with varying mixing times can be performed to build up NOE curves for quantitative analysis.
Number of Scans (ns): Should be a multiple of the phase cycle (e.g., 8, 16). A higher number of scans will improve the signal-to-noise ratio.
Acquisition Time (aq): Typically 0.2-0.4 seconds.
Relaxation Delay (d1): At least 1.5 times the longest T₁ relaxation time of the protons of interest.
ROESY Experimental Parameters:
Pulse Program: roesygpph (or similar).
Mixing Time: Typically shorter than for NOESY, in the range of 100-300 ms.
5. Data Processing and Analysis:
Process the 2D spectra using appropriate software (e.g., TopSpin, Mnova).
Integrate the cross-peaks in the NOESY/ROESY spectrum. The volume of the cross-peak is approximately proportional to the inverse sixth power of the distance between the two protons.
Use the Karplus equation to relate the measured vicinal coupling constants (³JHH) to the dihedral angles between the coupled protons. This relationship is crucial for determining the ring pucker and the orientation of substituents.
Density Functional Theory (DFT) for Conformational Analysis
1. Initial Structure Generation:
Build the 3D structure of the molecule using a molecular modeling software (e.g., Avogadro, GaussView).
Generate initial guess geometries for all possible conformers (e.g., axial and equatorial orientations of the substituent, different ring puckering modes).
2. Conformational Search (Optional but Recommended):
For flexible molecules, perform a systematic or stochastic conformational search using a lower level of theory (e.g., molecular mechanics with a force field like MMFF94) to identify low-energy conformers.
3. Geometry Optimization and Frequency Calculation:
For each identified conformer, perform a geometry optimization using a suitable DFT functional and basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-31G(d) or a larger basis set.[2] For improved accuracy, especially for non-covalent interactions, functionals like M06-2X can be used.[3]
Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the solvent environment used in the NMR experiments.
After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).
4. Calculation of NMR Parameters:
Using the optimized geometries, calculate the NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).
Calculate the spin-spin coupling constants.
Convert the calculated shielding tensors to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).
5. Analysis of Results:
Compare the relative Gibbs free energies of the optimized conformers to determine their populations at a given temperature using the Boltzmann distribution.
Compare the calculated NMR chemical shifts and coupling constants with the experimental data to validate the computational model and to aid in the assignment of conformers.
Visualizing Conformational Equilibrium and Experimental Workflow
Unraveling the Reactivity of Tetrahydrothiophene-3-ol 1,1-dioxide: A Comparative Guide to Potential Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of plausible reaction mechanisms for Tetrahydrothiophene-3-ol 1,1-dioxide, a crucial heterocyclic compound in med...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible reaction mechanisms for Tetrahydrothiophene-3-ol 1,1-dioxide, a crucial heterocyclic compound in medicinal chemistry and materials science. In the absence of direct experimental and computational studies on its reaction mechanisms, this document leverages quantum chemical calculation insights from analogous cyclic sulfones and alcohol systems to propose and compare key reactive pathways. This theoretical framework serves as a foundational resource for predicting the chemical behavior of this molecule and designing synthetic strategies.
Proposed Reaction Pathways
Based on the functional groups present—a secondary alcohol and a sulfone within a saturated five-membered ring—three primary reaction mechanisms are proposed for Tetrahydrothiophene-3-ol 1,1-dioxide: acid-catalyzed dehydration, base-catalyzed dehydration, and thermal decomposition.
Acid-Catalyzed Dehydration (E1 Mechanism)
A prevalent reaction for alcohols, acid-catalyzed dehydration proceeds through a carbocation intermediate, leading to the formation of an alkene. In the case of Tetrahydrothiophene-3-ol 1,1-dioxide, this would result in the formation of 2,3-dihydrothiophene 1,1-dioxide. The reaction is typically initiated by protonation of the hydroxyl group, followed by the loss of a water molecule to form a secondary carbocation. A subsequent deprotonation of an adjacent carbon yields the double bond.
In the presence of a strong base, the dehydration of an alcohol can proceed via a concerted E2 mechanism. This pathway avoids the formation of a carbocation intermediate. For Tetrahydrothiophene-3-ol 1,1-dioxide, a strong base would abstract a proton from a carbon adjacent to the hydroxyl-bearing carbon, while simultaneously, the hydroxyl group departs (often after being converted to a better leaving group) to form the double bond of 2,3-dihydrothiophene 1,1-dioxide. This mechanism is generally favored by stronger, non-hindered bases and is stereospecific, requiring an anti-periplanar arrangement of the departing proton and leaving group.
Experimental studies on analogous cyclic sulfones, such as sulfolane (tetrahydrothiophene 1,1-dioxide), have shown that they can undergo thermal decomposition at elevated temperatures, leading to the elimination of sulfur dioxide (SO₂).[1] A similar pathway can be postulated for Tetrahydrothiophene-3-ol 1,1-dioxide. This retro-cheletropic reaction would likely proceed through a concerted mechanism, resulting in the formation of a diene and SO₂. The presence of the hydroxyl group may influence the decomposition temperature and the specific products formed.
Figure 3. Thermal Decomposition Pathway.
Comparison of Proposed Reaction Mechanisms
The following table summarizes the key characteristics of the proposed reaction mechanisms for Tetrahydrothiophene-3-ol 1,1-dioxide, providing a basis for experimental design and computational investigation.
Feature
Acid-Catalyzed Dehydration (E1)
Base-Catalyzed Dehydration (E2)
Thermal Decomposition
Reagents
Strong acid (e.g., H₂SO₄, H₃PO₄), Heat
Strong, non-hindered base (e.g., NaOEt), often requires activation of OH group
Heat
Intermediate
Secondary carbocation
None (concerted)
Pericyclic transition state
Key Product(s)
2,3-Dihydrothiophene 1,1-dioxide
2,3-Dihydrothiophene 1,1-dioxide
Butadiene derivative, SO₂
Byproducts
H₂O, regenerated acid catalyst
H₂O, conjugate acid of the base
None
Stereochemistry
Non-stereospecific
Stereospecific (anti-periplanar)
Stereospecific (concerted)
Potential Side Reactions
Carbocation rearrangements, polymerization
Competing substitution reactions
Isomerization of products at high temperatures
Experimental and Computational Protocols
To validate and quantify the energetics of these proposed reaction mechanisms, a combination of experimental studies and quantum chemical calculations is recommended.
Experimental Approach
Reaction Screening: Conduct a series of reactions under varying conditions (acidic, basic, and thermal) and monitor the product distribution using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Kinetic Studies: Perform kinetic experiments to determine the rate laws and activation parameters for each reaction pathway. This data will provide quantitative insights into the feasibility of each mechanism.
Isotope Labeling: Utilize deuterium labeling to probe the mechanism, particularly for distinguishing between E1 and E2 pathways in dehydration reactions.
Computational Methodology
A robust computational protocol is essential for elucidating the detailed reaction mechanisms and energetics. Based on successful studies of related sulfolane derivatives, the following methodology is proposed[2]:
Density Functional Theory (DFT): Employ a suitable DFT functional, such as M06-2X, which is known to perform well for main-group thermochemistry and kinetics.
Basis Set: Utilize a Pople-style basis set with diffuse and polarization functions, such as 6-31++G(d,p), to accurately describe the electronic structure of the reactants, intermediates, transition states, and products.
Solvation Model: Incorporate a continuum solvation model, like the SMD (Solvation Model based on Density) model, to account for the effect of the solvent on the reaction energetics.
Transition State Search: Locate the transition state structures for each elementary step of the proposed mechanisms.
Frequency Calculations: Perform frequency calculations to verify that the located stationary points are either minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermochemical data (enthalpy and Gibbs free energy).
Intrinsic Reaction Coordinate (IRC) Calculations: Conduct IRC calculations to confirm that the identified transition states connect the correct reactants and products.
Conclusion
This comparative guide outlines the most probable reaction mechanisms for Tetrahydrothiophene-3-ol 1,1-dioxide based on established chemical principles and computational studies of analogous systems. The proposed acid-catalyzed dehydration, base-catalyzed dehydration, and thermal decomposition pathways provide a solid foundation for future experimental and theoretical investigations. By employing the suggested experimental and computational protocols, researchers can gain a deeper understanding of the reactivity of this important heterocyclic compound, thereby facilitating its application in drug discovery and materials science.
Navigating the Disposal of Tetrahydrothiophene-3-ol 1,1-dioxide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Tetrahydrothiophene-3-ol 1,1-dioxide (CAS No. 13031-76-0), ensuring its proper disposal is a critical component of laboratory safety and environmen...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals handling Tetrahydrothiophene-3-ol 1,1-dioxide (CAS No. 13031-76-0), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information to manage the disposal of this compound in a safe and compliant manner.
Core Principles of Chemical Waste Disposal
The fundamental principle for the disposal of Tetrahydrothiophene-3-ol 1,1-dioxide is to treat it as hazardous waste. All disposal actions must be in strict accordance with local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.
Personal Protective Equipment (PPE) Before Handling
Before initiating any disposal-related activities, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). This minimizes exposure and ensures personal safety.
PPE Category
Specific Recommendations
Hand Protection
Wear impervious gloves (e.g., nitrile rubber).
Eye/Face Protection
Use chemical safety goggles or a face shield.
Skin and Body
Wear a lab coat, long-sleeved shirt, and long pants.
Respiratory
Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization.
Step-by-Step Disposal Procedure
The disposal of Tetrahydrothiophene-3-ol 1,1-dioxide should be approached systematically. The following workflow outlines the necessary steps from waste identification to final disposal.
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.